MM-589
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIPJVQTYUSDTG-LDFBIXNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Disruption of a Key Epigenetic Interaction: A Technical Guide to the Mechanism of Action of MM-589 in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis, driven by the aberrant activity of MLL fusion proteins. A critical dependency for the oncogenic function of these fusion proteins is their interaction with the WD repeat-containing protein 5 (WDR5), a core component of the histone methyltransferase complex. MM-589 is a potent and cell-permeable macrocyclic peptidomimetic designed to specifically inhibit the WDR5-MLL protein-protein interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream effects on epigenetic regulation and gene expression, and its selective cytotoxicity against MLL-r leukemia cells. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core molecular pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity. The following tables summarize the key findings.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Cell Line | IC50 / Ki | Reference |
| WDR5 Binding (IC50) | Recombinant WDR5 | 0.90 nM | [1][2][3][4][5] |
| WDR5 Binding (Ki) | Recombinant WDR5 | < 1 nM | [3][4][5] |
| MLL H3K4 HMT Activity (IC50) | Recombinant MLL complex | 12.7 nM | [1][2][3][4][5] |
| Cell Growth Inhibition (IC50) | MV4-11 (MLL-AF4) | 0.25 µM | [3][4] |
| Cell Growth Inhibition (IC50) | MOLM-13 (MLL-AF9) | 0.21 µM | [3][4] |
| Cell Growth Inhibition (IC50) | HL-60 (MLL-wildtype) | 8.6 µM | [3][4] |
Table 2: Selectivity of this compound
| Target | Effect | Reference |
| Other SET1 Family Members (MLL2, MLL3, MLL4, SET1a, SET1b) | No significant inhibition | [3][4] |
Core Mechanism of Action
This compound's mechanism of action is centered on the specific disruption of the WDR5-MLL interaction, a critical node in the epigenetic machinery hijacked by MLL fusion proteins in MLL-r leukemia.
-
Direct Binding to WDR5: this compound is a macrocyclic peptidomimetic that was rationally designed to bind with high affinity to a pocket on the surface of WDR5 that is essential for its interaction with the MLL protein.[2] This binding is highly potent, with a Ki value of less than 1 nM.[3][4][5]
-
Inhibition of the WDR5-MLL Interaction: By occupying the MLL binding site on WDR5, this compound competitively inhibits the interaction between WDR5 and the MLL1 protein (or the MLL portion of the fusion protein).[1][2] This interaction is a prerequisite for the proper assembly and enzymatic activity of the MLL1 histone methyltransferase (HMT) complex.
-
Suppression of H3K4 Methyltransferase Activity: The disruption of the WDR5-MLL interaction leads to a significant reduction in the histone methyltransferase activity of the MLL1 complex.[1][2] Specifically, this compound inhibits the di- and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4me2/3), key epigenetic marks associated with active gene transcription.
-
Downregulation of MLL Target Genes: MLL fusion proteins drive leukemogenesis by maintaining the expression of a specific set of target genes, most notably the HOXA gene cluster (e.g., HOXA9) and MEIS1.[6] These genes are critical for hematopoietic stem cell self-renewal and are aberrantly overexpressed in MLL-r leukemia. By inhibiting H3K4 methylation at the promoters of these genes, this compound leads to their transcriptional repression.
-
Induction of Differentiation and Apoptosis: The downregulation of key target genes like HOXA9 and MEIS1 disrupts the oncogenic program that maintains the undifferentiated and proliferative state of the leukemia cells. This leads to the induction of cellular differentiation and, ultimately, apoptosis, resulting in the selective killing of MLL-r leukemia cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and the specific details reported in the relevant literature.
AlphaLISA-based MLL H3K4 Histone Methyltransferase (HMT) Assay
This assay quantitatively measures the H3K4 methyltransferase activity of the MLL1 complex and its inhibition by this compound.
-
Materials:
-
Recombinant MLL1 complex (containing MLL1, WDR5, RbBP5, ASH2L)
-
Biotinylated Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-H3K4me2/3 Acceptor beads (PerkinElmer)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
384-well white opaque assay plates (e.g., OptiPlate-384)
-
This compound serially diluted in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the MLL1 complex (e.g., 5 nM final concentration) and SAM (e.g., 10 µM final concentration) in AlphaLISA Assay Buffer.
-
Add 5 µL of the reaction mixture to each well of a 384-well plate.
-
Add 50 nL of serially diluted this compound or DMSO control to the respective wells.
-
Initiate the enzymatic reaction by adding 5 µL of the biotinylated Histone H3 peptide substrate (e.g., 50 nM final concentration) to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and detect the methylated product by adding 5 µL of a mixture of AlphaLISA anti-H3K4me2/3 Acceptor beads and Streptavidin-coated Donor beads (e.g., 20 µg/mL final concentration of each) in AlphaLISA buffer.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision or a similar plate reader capable of AlphaScreen detection.
-
Calculate IC50 values using a non-linear regression analysis of the dose-response curves.
-
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on MLL-rearranged and MLL-wildtype leukemia cell lines.
-
Materials:
-
MLL-rearranged cell lines (e.g., MV4-11, MOLM-13)
-
MLL-wildtype cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
This compound serially diluted in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based reagents like CellTiter-Blue)
-
-
Procedure:
-
Seed the leukemia cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Add 100 µL of medium containing serial dilutions of this compound or DMSO control to the wells (final volume 200 µL).
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Blue).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Normalize the data to the DMSO-treated control wells and calculate IC50 values using a non-linear regression analysis.
-
Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction
This assay is used to demonstrate that this compound disrupts the interaction between WDR5 and MLL within the cellular context.
-
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors)
-
Antibody against WDR5 or MLL1 (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Antibodies against WDR5 and MLL1 (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
-
-
Procedure:
-
Treat MV4-11 or MOLM-13 cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate a portion of the supernatant (e.g., 500 µg of total protein) with an anti-WDR5 antibody (or anti-MLL1 antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MLL1 (if WDR5 was immunoprecipitated) and WDR5 to detect the co-immunoprecipitated protein and the immunoprecipitated protein, respectively.
-
Visualize the protein bands using an appropriate secondary antibody and chemiluminescence detection system. A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
Conclusion
This compound represents a highly potent and selective tool for probing the function of the WDR5-MLL interaction and a promising therapeutic lead for the treatment of MLL-rearranged leukemias. Its mechanism of action is well-defined, involving the direct inhibition of a key protein-protein interaction that is essential for the epigenetic dysregulation driving this aggressive cancer. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to advance our understanding and treatment of MLL-rearranged leukemia. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate this promising preclinical candidate into a clinical reality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]
The Role of MM-589 in the Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This interaction is critical for the histone methyltransferase (HMT) activity of the MLL complex, a key regulator of gene expression, particularly in the context of MLL-rearranged leukemias. By disrupting the WDR5-MLL interaction, this compound effectively inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to the downregulation of key oncogenic genes, such as HOXA9 and MEIS1, and subsequent inhibition of leukemic cell growth. This guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Mixed lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute leukemias in both children and adults. The resulting MLL fusion proteins aberrantly recruit the MLL core complex to target genes, leading to their sustained expression and driving leukemogenesis. The interaction between WDR5 and the MLL protein is essential for the assembly and enzymatic activity of this complex.[1][2][3] Therefore, targeting the WDR5-MLL interface presents a promising therapeutic strategy for MLL-rearranged leukemias.
This compound was developed as a high-affinity inhibitor of the WDR5-MLL interaction.[4][5] It binds to a conserved arginine-binding pocket on WDR5, known as the "WIN" site, thereby preventing the recruitment of MLL.[4] This guide details the role of this compound in modulating gene expression through this mechanism.
Mechanism of Action: Inhibition of the WDR5-MLL Interaction
This compound acts as a competitive inhibitor of the WDR5-MLL protein-protein interaction. The MLL protein binds to WDR5 through a conserved "Win" motif.[1] this compound mimics this motif and binds to WDR5 with high affinity, physically occluding the binding of MLL.[4] This disruption of the WDR5-MLL complex is the primary mechanism through which this compound exerts its effects.
The functional consequence of this inhibition is the suppression of the MLL complex's histone methyltransferase (HMT) activity.[6][7][8] Specifically, this compound inhibits the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.
Signaling Pathway
Caption: this compound inhibits the WDR5-MLL interaction, leading to reduced H3K4 methylation and downregulation of target genes.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Activity of this compound
| Parameter | IC50 Value | Description | Reference |
| WDR5 Binding | 0.90 nM | Concentration of this compound required to inhibit 50% of WDR5 binding to an MLL-derived peptide. | [6][7][8] |
| MLL HMT Activity | 12.7 nM | Concentration of this compound required to inhibit 50% of the histone methyltransferase activity of the MLL complex. | [6][7][8] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 Value (Cell Growth) | Description | Reference |
| MV4-11 | MLL-AF4 | 0.25 µM | Concentration of this compound required to inhibit 50% of cell growth. | [6][7] |
| MOLM-13 | MLL-AF9 | 0.21 µM | Concentration of this compound required to inhibit 50% of cell growth. | [6][7] |
| HL-60 | MLL-WT | 8.6 µM | Concentration of this compound required to inhibit 50% of cell growth. | [6][7] |
Regulation of Gene Expression
The primary mechanism by which this compound impacts cellular function is through the alteration of gene expression programs. By inhibiting the MLL complex, this compound leads to a decrease in H3K4 methylation at the promoters of MLL target genes, resulting in their transcriptional repression.
Key downstream targets of the MLL complex in leukemia are the homeobox genes HOXA9 and MEIS1.[4] These genes are critical for the maintenance of a leukemic state, and their downregulation is a key therapeutic goal. Treatment with inhibitors of the WDR5-MLL interaction has been shown to decrease the expression of both HOXA9 and MEIS1.[4]
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Wang Lab - Publications [shaomeng-wang.lab.medicine.umich.edu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 8. medchemexpress.com [medchemexpress.com]
The Impact of MM-589 on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL). This interaction is critical for the histone methyltransferase (HMT) activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of MLL activity is a hallmark of certain aggressive leukemias. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on histone methylation patterns, and detailed experimental protocols for assessing its activity.
Introduction
Histone methylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The methylation of H3K4 is generally associated with active gene transcription. The MLL family of histone methyltransferases are the primary enzymes responsible for H3K4 methylation. The core MLL complex requires the interaction with WDR5 for its full catalytic activity. In certain types of acute leukemia, chromosomal translocations involving the MLL gene lead to the formation of fusion proteins that drive oncogenesis through the aberrant regulation of target genes, such as the HOX gene clusters.
This compound was developed as a specific inhibitor of the WDR5-MLL interaction, representing a targeted therapeutic strategy to counteract the pathogenic activity of MLL fusion proteins. By disrupting this critical PPI, this compound effectively inhibits the H3K4 methyltransferase activity of the MLL complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of their expression.
Mechanism of Action
This compound functions by binding with high affinity to a pocket on WDR5 that is essential for its interaction with MLL.[1][2] This competitive inhibition prevents the assembly of a functional MLL methyltransferase complex, thereby abrogating its ability to methylate H3K4.[3][4] The specificity of this compound for the MLL1 complex over other MLL family members is attributed to the unique dependence of the MLL1 complex on WDR5 for its assembly and full HMT activity.[3]
Signaling Pathway
The WDR5-MLL signaling pathway is central to the regulation of hematopoietic development and is frequently hijacked in MLL-rearranged leukemias. The MLL complex, through its H3K4 methyltransferase activity, maintains the expression of key downstream target genes, including HOXA9 and MEIS1, which are critical for leukemic stem cell self-renewal and proliferation.[5][6][7] Inhibition of the WDR5-MLL interaction by this compound leads to a decrease in H3K4 trimethylation (H3K4me3) at the promoters of these genes, resulting in their transcriptional repression and subsequent anti-leukemic effects.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of this compound.
| Biochemical Activity of this compound | |
| Target | IC50 / Ki |
| WDR5 Binding | IC50: 0.90 nM[8] |
| Ki: < 1 nM[4] | |
| MLL H3K4 Methyltransferase Activity | IC50: 12.7 nM[8] |
| Cellular Activity of this compound | |
| Cell Line | IC50 (Cell Growth Inhibition) |
| MV4-11 (MLL-AF4) | 0.25 µM[8] |
| MOLM-13 (MLL-AF9) | 0.21 µM[4] |
| HL-60 (MLL wild-type) | 8.6 µM[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Assay
This assay is used to quantify the in vitro HMT activity of the MLL complex and the inhibitory effect of compounds like this compound.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. In this context, a biotinylated histone H3 peptide substrate is methylated by the MLL complex. The methylated peptide is then recognized by an antibody conjugated to an acceptor bead, while the biotin (B1667282) tag is captured by a streptavidin-coated donor bead. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead, leading to a light emission that is proportional to the amount of methylated substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.
-
Enzyme: Recombinant MLL complex (containing MLL, WDR5, ASH2L, and RBBP5).
-
Substrate: Biotinylated histone H3 (1-21) peptide.
-
Cofactor: S-adenosyl-L-methionine (SAM).
-
Detection Reagents: Anti-H3K4me3 antibody-conjugated AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of this compound or control (DMSO) at various concentrations to the wells.
-
Add 5 µL of MLL enzyme complex and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a mixture of biotinylated H3 peptide and SAM.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect by adding 5 µL of anti-H3K4me3 acceptor beads. Incubate for 1 hour at room temperature in the dark.
-
Add 10 µL of streptavidin donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Growth Inhibition Assay (WST-8 Assay)
This colorimetric assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Principle: The WST-8 (Water Soluble Tetrazolium salt) assay measures cell viability based on the reduction of WST-8 by dehydrogenases in viable cells to a soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plates for 4 to 7 days at 37°C in a 5% CO2 incubator.[8]
-
-
Assay Procedure:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Histone Methylation
This technique is used to assess the global changes in histone methylation levels within cells after treatment with this compound.
Protocol:
-
Cell Treatment and Histone Extraction:
-
Treat leukemia cells with this compound or DMSO for a specified period (e.g., 48-72 hours).
-
Harvest the cells and perform acid extraction of histones or use a commercial histone extraction kit.
-
-
SDS-PAGE and Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate 10-15 µg of histone proteins per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in methylation levels.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide localization of specific histone modifications. This can be used to determine the effect of this compound on H3K4me3 at specific gene loci.
Protocol:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or DMSO.
-
Crosslink proteins to DNA with formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Purify the DNA.
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H3K4me3 enrichment.
-
Compare the H3K4me3 profiles between this compound-treated and control cells to identify differential peaks, particularly at the promoters of MLL target genes like HOXA9 and MEIS1.
-
Visualizations
Experimental Workflow for this compound Evaluation
Logical Relationship of this compound's Effects
Conclusion
This compound is a highly potent and specific inhibitor of the WDR5-MLL interaction, leading to the suppression of MLL's histone methyltransferase activity. This results in decreased H3K4 methylation at the promoters of key oncogenes, such as HOXA9 and MEIS1, and consequently, potent anti-proliferative effects in MLL-rearranged leukemia cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on epigenetic therapies for cancer. Further investigation into the in vivo efficacy and safety of this compound and similar inhibitors is warranted to translate these promising preclinical findings into novel treatments for patients with acute leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The H3K4-methyl epigenome regulates leukemia stem cell oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
The Discovery and Synthesis of MM-589: A Potent Inhibitor of the WDR5-MLL Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of MM-589, a highly potent and cell-permeable macrocyclic peptidomimetic. This compound is a novel compound that targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By disrupting this interaction, this compound effectively inhibits the histone methyltransferase (HMT) activity of the MLL complex, which is crucial for the survival of certain cancer cells, particularly those with MLL translocations. This document details the experimental protocols for the synthesis of this compound, the biochemical and cellular assays used to characterize its activity, and provides a summary of its key performance data. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, medicinal chemistry, and drug development.
Introduction
The interaction between WDR5 and MLL is a critical dependency for the initiation and maintenance of acute leukemias harboring MLL gene rearrangements. The MLL protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, and its activity is essential for regulating the expression of genes involved in hematopoietic stem cell expansion, such as the HOX gene clusters. WDR5 acts as a scaffold protein, binding to both MLL and histone H3, thereby facilitating the methylation of H3K4. The disruption of the WDR5-MLL interaction presents a promising therapeutic strategy for MLL-rearranged leukemias.
This compound emerged from a structure-based design and optimization of macrocyclic peptidomimetics aimed at inhibiting this key PPI.[1][2] It has demonstrated exceptional potency in binding to WDR5 and inhibiting MLL HMT activity, leading to selective growth inhibition of MLL-rearranged leukemia cell lines.[3][4][5] This guide provides the technical details behind the discovery and characterization of this promising therapeutic candidate.
Discovery and Mechanism of Action
This compound was developed through a rational design approach, building upon previous generations of WDR5-MLL interaction inhibitors. The core strategy involved the creation of macrocyclic peptidomimetics that mimic the binding motif of MLL to WDR5.
Mechanism of Action
This compound functions as a competitive inhibitor of the WDR5-MLL interaction. It binds with high affinity to a pocket on the surface of WDR5 that is normally occupied by the MLL protein.[4] This binding event physically blocks the association of MLL with WDR5, leading to the disassembly of the MLL HMT complex and a subsequent reduction in H3K4 methylation. The loss of this critical epigenetic mark results in the downregulation of MLL target genes, ultimately leading to cell cycle arrest and apoptosis in MLL-dependent cancer cells.
The signaling pathway disrupted by this compound is illustrated below:
Caption: WDR5-MLL Signaling Pathway and Inhibition by this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by macrocyclization in solution. The following is a generalized protocol based on the synthesis of similar macrocyclic peptidomimetics. For the exact, detailed procedure, please refer to the supplementary information of Karatas H, et al. J Med Chem. 2017.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Bases (e.g., DIPEA, Piperidine)
-
Solvents (e.g., DMF, DCM, TFA)
-
Reagents for macrocyclization (e.g., DPPA, NaHCO3)
Synthetic Protocol
Caption: General synthetic workflow for this compound.
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is assembled on Rink Amide resin using standard Fmoc-based SPPS chemistry. This involves sequential deprotection of the Fmoc group with piperidine (B6355638) and coupling of the next Fmoc-protected amino acid using a coupling agent like HBTU.
-
Cleavage from Resin: The fully assembled linear peptide is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Macrocyclization: The crude linear peptide is dissolved in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization. A cyclization agent such as diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base like sodium bicarbonate is added to facilitate the formation of the macrocyclic ring.
-
Purification: The crude macrocyclic product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound compound.
Experimental Protocols
AlphaLISA-based WDR5-MLL Interaction Assay
This assay is a homogeneous (no-wash) immunoassay used to measure the disruption of the WDR5-MLL interaction by this compound.
-
Recombinant WDR5 protein
-
Biotinylated MLL peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-WDR5 antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white opaque microplates
-
This compound compound
Caption: Workflow for the AlphaLISA WDR5-MLL interaction assay.
-
To the wells of a 384-well plate, add the biotinylated MLL peptide, recombinant WDR5 protein, and serial dilutions of this compound (or DMSO as a vehicle control).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the binding interaction and inhibition to occur.
-
Add a mixture of Streptavidin-coated Donor beads and anti-WDR5 antibody-conjugated Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein complex formation.
-
Read the plate on an EnVision plate reader or a similar instrument capable of AlphaLISA detection.
-
The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay
The effect of this compound on the viability of leukemia cell lines is typically assessed using a metabolic assay such as the MTT or CellTiter-Glo assay.
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear or opaque-walled tissue culture plates
-
This compound compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
-
Seed leukemia cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound compound.[3][4]
Table 1: Biochemical Activity of this compound
| Assay | Target | IC50 (nM) |
| WDR5 Binding | WDR5 | 0.90 |
| MLL HMT Activity | MLL Complex | 12.7 |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (µM) |
| MOLM-13 | MLL-AF9 | 0.21 |
| MV4-11 | MLL-AF4 | 0.25 |
| HL-60 | MLL-WT | 8.6 |
Conclusion
This compound is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction. Its ability to disrupt the MLL methyltransferase complex and induce apoptosis in MLL-rearranged leukemia cells makes it a highly promising candidate for further preclinical and clinical development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this compound and the development of other novel inhibitors targeting the WDR5-MLL axis for the treatment of cancer.
References
- 1. Wang Lab - Publications [shaomeng-wang.lab.medicine.umich.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Impact of MM-589 on Hematopoietic Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of MM-589, a potent and cell-permeable macrocyclic peptidomimetic that targets the interaction between WD repeat domain 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). The disruption of this protein-protein interaction inhibits the histone methyltransferase (HMT) activity of the MLL1 complex, a critical regulator of gene expression in both normal hematopoiesis and leukemogenesis. This document summarizes the core mechanism of this compound, its impact on hematopoietic stem and progenitor cells, and detailed experimental protocols for assessing its activity. The information presented is intended to support further research and development of WDR5-MLL1 inhibitors as potential therapeutics.
Introduction: The WDR5-MLL1 Axis in Hematopoiesis
Hematopoietic stem cells (HSCs) are responsible for the continuous replenishment of all blood cell lineages through a tightly regulated process of self-renewal and differentiation. Epigenetic modifications, particularly histone methylation, play a pivotal role in orchestrating the gene expression programs that govern HSC fate. The MLL1 complex is a key histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, and its activity is essential for maintaining hematopoietic stem and progenitor cells (HSPCs).[1]
The core of the MLL1 complex requires the interaction between the MLL1 protein and WDR5. WDR5 acts as a scaffold, presenting the histone H3 tail for methylation by the SET domain of MLL1.[2] In certain hematological malignancies, particularly acute leukemias with MLL gene rearrangements, the MLL1 fusion proteins drive oncogenesis by aberrantly activating target genes such as the HOX genes.
This compound is a high-affinity inhibitor of the WDR5-MLL1 interaction, demonstrating potent and selective activity against leukemia cells harboring MLL translocations.[3] Understanding its impact on both normal and malignant hematopoietic differentiation is crucial for its therapeutic development. While much of the research has focused on its anti-leukemic properties, the critical role of MLL1 in normal hematopoiesis suggests that this compound will have significant effects on the differentiation of normal HSCs.
Mechanism of Action of this compound
This compound functions by competitively binding to the "Win" site on WDR5, a pocket that is essential for the interaction with MLL1.[2] This disruption prevents the proper assembly and function of the MLL1 HMT complex, leading to a reduction in H3K4 methylation at MLL1 target gene promoters. This, in turn, alters the expression of genes critical for cell proliferation and differentiation. In the context of MLL-rearranged leukemias, this leads to the induction of cell-cycle arrest, apoptosis, and myeloid differentiation.[4]
Impact on Hematopoietic Stem Cell Differentiation
While direct studies on this compound's effect on normal HSC differentiation are limited, the known roles of MLL1 allow for strong inferences. MLL1 is crucial for:
-
HSC Maintenance: Loss of MLL1 leads to a failure in HSC quiescence and depletion of the HSC pool.[1]
-
Progenitor Proliferation: MLL1 is required for the cytokine-mediated proliferation of myeloid-erythroid progenitors.[1]
Therefore, inhibition of the WDR5-MLL1 interaction by this compound is expected to:
-
Impair HSC self-renewal: This could lead to a reduction in the long-term repopulating capacity of HSCs.
-
Promote myeloid differentiation: In leukemic contexts, inhibiting MLL1 activity induces myeloid differentiation.[4] It is plausible that in a normal setting, this compound could also push hematopoietic progenitors towards a more differentiated myeloid state, potentially at the expense of self-renewal.
-
Affect lineage commitment: Given MLL1's role in regulating key hematopoietic transcription factors, its inhibition could alter the balance of lineage output from multipotent progenitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| WDR5 Binding Affinity (IC50) | 0.90 nM | Biochemical Assay | [3] |
| WDR5 Binding Affinity (Ki) | <1 nM | Biochemical Assay | [3] |
| MLL HMT Activity Inhibition (IC50) | 12.7 nM | AlphaLISA-based HMT Assay | [3] |
| Cell Growth Inhibition (IC50) | 0.21 µM | MOLM-13 (MLL-AF9) | [5] |
| Cell Growth Inhibition (IC50) | 0.25 µM | MV4-11 (MLL-AF4) | [5] |
| Cell Growth Inhibition (IC50) | 8.6 µM | HL-60 (MLL-wildtype) | [5] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
AlphaLISA-based MLL HMT Functional Assay
This assay is used to measure the inhibition of MLL1 histone methyltransferase activity.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H3 peptide by the MLL1 complex.
Materials:
-
Recombinant MLL1 complex (containing WDR5, MLL1, RbBP5, ASH2L)
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM) - methyl donor
-
Anti-methylated H3K4 antibody conjugated to AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the MLL1 complex, biotinylated H3 peptide, and SAM.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the reaction mixture at room temperature to allow for the enzymatic reaction to occur.
-
Stop the reaction and add a mixture of the anti-methylated H3K4 acceptor beads and streptavidin donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of H3K4 methylation.
-
Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of hematopoietic cell lines.
Principle: A colorimetric or fluorometric method is used to determine the number of viable cells after treatment with this compound.
Materials:
-
Hematopoietic cell lines (e.g., MOLM-13, MV4-11, HL-60)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTS, resazurin)
-
96-well clear or opaque-walled microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the cells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well.
-
Incubate for a further period as per the reagent manufacturer's instructions.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Conclusion and Future Directions
This compound is a highly potent inhibitor of the WDR5-MLL1 interaction with demonstrated efficacy in preclinical models of MLL-rearranged leukemia. Its mechanism of action, through the inhibition of MLL1's histone methyltransferase activity, highlights a critical vulnerability in these cancers.
The profound effects of MLL1 on normal hematopoiesis suggest that this compound will likely impact the self-renewal and differentiation of normal HSCs. Future research should focus on:
-
In vivo studies: Evaluating the effect of this compound on hematopoietic stem and progenitor cell populations in animal models.
-
Lineage tracing studies: Determining how this compound influences the lineage output from HSCs.
-
Combination therapies: Investigating the potential for combining this compound with other agents to enhance its therapeutic window and minimize effects on normal hematopoiesis.
A deeper understanding of how this compound modulates the delicate balance of HSC self-renewal and differentiation will be critical for its successful clinical translation.
References
- 1. The MLL/SET family and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia [scholarworks.indianapolis.iu.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols: MM-589 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3] By binding to WDR5, this compound effectively disrupts the formation of the MLL complex, leading to the inhibition of histone H3 lysine (B10760008) 4 (H3K4) methyltransferase (HMT) activity.[4][1][2][5] This targeted inhibition of a key epigenetic regulator makes this compound a valuable tool for research in oncology, particularly for studying and potentially treating acute leukemias harboring MLL translocations.[4][2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including data on its biological activity and a guide for assessing its effects on cell proliferation.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against its direct target, its enzymatic function, and various human leukemia cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Notes |
| WDR5 | Binding Assay | 0.90 nM | Measures the concentration of this compound required to displace 50% of a ligand bound to WDR5.[1][2] |
| MLL HMT Activity | Biochemical Assay | 12.7 nM | Measures the concentration of this compound required to inhibit 50% of the histone methyltransferase activity of the MLL complex.[1][2] |
| MV4-11 (MLL-AF4) | Cell Proliferation | 0.25 µM (250 nM) | Human acute myeloid leukemia cell line with an MLL-AF4 fusion protein.[4][1] |
| MOLM-13 (MLL-AF9) | Cell Proliferation | 0.21 µM (210 nM) | Human acute myeloid leukemia cell line with an MLL-AF9 fusion protein.[4] |
| HL-60 | Cell Proliferation | 8.6 µM | Human acute promyelocytic leukemia cell line, lacking an MLL translocation.[4][6] |
Signaling Pathway
This compound targets a critical protein-protein interaction in epigenetic regulation. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 in Suspension Leukemia Cell Lines using a WST-8 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of suspension leukemia cell lines such as MV4-11, MOLM-13, and HL-60.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, 96-well flat-bottom cell culture plates
-
WST-8 cell proliferation assay kit (e.g., CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
If starting from a powder, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a series of working solutions by diluting the stock solution in complete cell culture medium. The final DMSO concentration in the highest concentration treatment should not exceed 0.1% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Culture the leukemia cells in complete medium to ensure they are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Dilute the cells in fresh complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
-
Drug Treatment:
-
Prepare a 2X concentration series of this compound in complete medium from your working solutions.
-
Add 100 µL of the 2X this compound solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations of this compound.
-
For the negative control wells, add 100 µL of complete medium containing the same final concentration of DMSO as the treated wells.
-
For the blank wells, add 100 µL of complete medium.
-
-
Incubation:
-
WST-8 Assay:
-
After the incubation period, add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. The incubation time will depend on the cell type and density. Monitor the color change.
-
Gently mix the plate to ensure uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO-treated control cells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of this compound.
Concluding Remarks
This compound is a powerful research tool for investigating the role of the WDR5-MLL interaction in normal and disease states. The protocols and data provided here serve as a guide for the effective use of this compound in cell culture-based experiments. As with any experimental system, it is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific cell line and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: MM-589 Treatment of MV4-11 and MOLM-13 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent and cell-permeable inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL). This interaction is crucial for the histone methyltransferase activity of the MLL complex, which is frequently dysregulated in acute myeloid leukemia (AML), particularly in cases with MLL gene rearrangements. The MV4-11 and MOLM-13 human leukemia cell lines both harbor MLL rearrangements and are characterized by their dependency on the MLL complex for survival and proliferation, making them ideal models for evaluating the efficacy of WDR5-MLL interaction inhibitors like this compound.
These application notes provide detailed protocols for assessing the effects of this compound on the viability, apoptosis, and cell cycle of MV4-11 and MOLM-13 cell lines.
Data Presentation
The following tables summarize the key characteristics of the MV4-11 and MOLM-13 cell lines and the reported in vitro efficacy of this compound.
Table 1: Characteristics of MV4-11 and MOLM-13 Cell Lines
| Feature | MV4-11 | MOLM-13 |
| Cell Type | Human B-cell precursor leukemia | Human acute monocytic leukemia |
| Key Mutations | MLL-AF4 fusion, FLT3-ITD | MLL-AF9 fusion, FLT3-ITD |
| Growth Properties | Suspension | Suspension |
Table 2: In Vitro Activity of this compound
| Parameter | This compound |
| Target | WDR5-MLL Interaction |
| IC50 (WDR5 binding) | 0.90 nM[1][2][3] |
| IC50 (MLL HMT activity) | 12.7 nM[1][2][3] |
| IC50 (MV4-11 cell growth) | 0.25 µM[1][4] |
| IC50 (MOLM-13 cell growth) | 0.21 µM[1][4] |
Experimental Protocols
Cell Culture
Materials:
-
MV4-11 and MOLM-13 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cultured MV4-11 or MOLM-13 cells
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the known IC50 values (e.g., 0.01 µM to 10 µM).
-
Add the diluted this compound or a vehicle control (DMSO, final concentration ≤ 0.1%) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured MV4-11 or MOLM-13 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 cells per well in a 6-well plate and treat with various concentrations of this compound (e.g., 0.1x, 1x, and 5x the IC50 value) for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cultured MV4-11 or MOLM-13 cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key signaling proteins.
Materials:
-
Cultured MV4-11 or MOLM-13 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Cyclin D1, CDK4/6, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time and concentrations.
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound disrupts the WDR5-MLL1 interaction, inhibiting leukemogenesis.
Caption: Workflow for evaluating this compound's effects on leukemia cell lines.
Caption: this compound induces apoptosis and cell cycle arrest in leukemia cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Determining the Optimal Concentration of MM-589 for In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable macrocyclic peptidomimetic inhibitor that targets the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By binding to WDR5 with high affinity, this compound effectively disrupts the formation of the WDR5-MLL complex, which is crucial for the histone methyltransferase (HMT) activity of MLL.[1][2][3] This inhibition of H3K4 methylation leads to anti-proliferative effects in specific cancer cell lines, particularly those with MLL translocations.[1][4][5] The determination of the optimal concentration of this compound is a critical first step for any in vitro study to ensure meaningful and reproducible results. This document provides detailed protocols and application notes to guide researchers in determining the effective concentration range of this compound for various cell-based assays.
Mechanism of Action: WDR5-MLL Interaction
This compound functions by obstructing the interaction between WDR5 and MLL1. WDR5 is a key component of the MLL1 complex, where it binds to the "Win" motif of MLL1 and allosterically enhances its H3K4 methyltransferase activity. The aberrant activity of MLL fusion proteins is a hallmark of certain types of acute leukemia.[2] this compound occupies the MLL1 binding pocket on WDR5, thereby preventing the assembly of a functional MLL1 complex and subsequent methylation of histone H3 at lysine (B10760008) 4 (H3K4). This leads to the downregulation of target genes, such as HOXA9 and MEIS-1, which are critical for leukemogenesis.[5]
Caption: Inhibition of the WDR5-MLL1 interaction by this compound.
Data Presentation: Quantitative Summary
The following tables summarize the reported in vitro activity of this compound from various studies. This data serves as a reference for selecting an appropriate starting concentration range for your experiments.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Reference |
| WDR5 Binding | Biochemical Assay | 0.90 nM | [1][2][3] |
| MLL H3K4 Methyltransferase Activity | Enzyme Activity Assay | 12.7 nM | [1][3][4] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Assay Type | IC50 | Exposure Time | Reference |
| MV4-11 (MLL-AF4) | Cell Growth Inhibition | 0.25 µM | 4-7 days | [1][2] |
| MOLM-13 (MLL-AF9) | Cell Growth Inhibition | 0.21 µM | 4-7 days | [1][2] |
| HL-60 (MLL-wildtype) | Cell Growth Inhibition | 8.6 µM | 4-7 days | [2][4] |
Experimental Protocols
The optimal concentration of this compound can be determined using a dose-response cell viability assay. The following protocol provides a general framework that can be adapted to specific cell lines and experimental conditions.
Protocol 1: Determination of IC50 using a Resazurin-Based Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
Caption: Experimental workflow for determining the IC50 of this compound.
Materials:
-
This compound (powder or stock solution)
-
Appropriate cancer cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM as a vehicle control). It is recommended to prepare these solutions at 2x the final desired concentration.
-
-
Cell Treatment:
-
Carefully remove 100 µL of medium from each well and add 100 µL of the prepared this compound dilutions.
-
Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 72, 96, or 168 hours, based on cell doubling time and previous reports).[1]
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
-
Considerations for Optimal Concentration Determination
-
Cell Line Specificity: The potency of this compound is highly dependent on the genetic background of the cell line.[2] It is crucial to test a range of concentrations to determine the optimal one for your specific model.
-
Exposure Time: The duration of treatment can significantly impact the observed IC50. Longer incubation times may result in lower IC50 values.[1]
-
Assay Type: While cell viability is a common endpoint, other assays such as target engagement (e.g., co-immunoprecipitation of WDR5 and MLL), or downstream gene expression analysis (e.g., qPCR for HOXA9 and MEIS-1) may require different optimal concentrations.
-
Solubility and Stability: this compound is typically dissolved in DMSO.[1] Ensure the final DMSO concentration in your assay is non-toxic to the cells (typically <0.5%). The stability of the compound in culture medium over the course of the experiment should also be considered.
By following these protocols and considering the key variables, researchers can confidently determine the optimal concentration of this compound for their in vitro assays, leading to more accurate and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following Treatment with MM-589
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2] It has been shown to bind to WDR5 with high affinity, exhibiting an IC50 of 0.90 nM, and to inhibit the MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM.[1][2][3][4] this compound has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines that harbor MLL translocations.[3][4][5] The assessment of cell viability is a critical step in determining the cytotoxic or cytostatic effects of compounds like this compound. This document provides detailed protocols for three common and robust cell viability assays: the MTT, alamarBlue (Resazurin), and CellTiter-Glo® assays. These protocols are broadly applicable to adherent cell lines, including melanoma cell lines, which are often used in cancer research.
Cell viability assays are essential tools for measuring the number of living cells in a population.[6] They typically assess cellular metabolic activity, ATP levels, or plasma membrane integrity as indicators of cell health.[7] The choice of assay can depend on factors such as the mechanism of action of the compound being tested, the cell type, and the desired sensitivity and throughput.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[8]
-
alamarBlue (Resazurin) Assay: This fluorescent/colorimetric assay is based on the reduction of the non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543) by metabolically active cells.[9][10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[11][12] The amount of ATP is directly proportional to the number of viable cells.[13]
Experimental Protocols
General Considerations for Adherent Cell Culture (e.g., Melanoma Cell Lines)
-
Cell Seeding Density: The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.[14] For a 96-well plate, a starting point of 5,000 to 10,000 cells per well is common.[15]
-
Controls: It is crucial to include proper controls in each experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance/fluorescence/luminescence.[16]
-
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for adherent cells, such as melanoma cell lines.[15][17]
Materials:
-
Adherent cells (e.g., SK-Mel-30 human melanoma cell line)[17]
-
Complete cell culture medium
-
This compound compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8][15]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.[8][15]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can also be used.[17]
Protocol 2: alamarBlue (Resazurin) Assay
This assay is less toxic to cells than MTT, allowing for longer incubation times if needed.[9]
Materials:
-
Adherent cells
-
Complete cell culture medium
-
This compound compound
-
alamarBlue reagent
-
96-well black or white opaque plates (for fluorescence) or clear plates (for absorbance)
-
Multichannel pipette
-
Microplate reader with fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) capabilities
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol in a 96-well plate (100 µL per well).
-
Compound Treatment: Treat cells with serial dilutions of this compound as described previously.
-
Incubation: Incubate for the desired treatment duration.
-
alamarBlue Addition: Add alamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[18][19] Mix gently by shaking the plate.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[10][16] Incubation time may need optimization depending on the cell line's metabolic activity.[10]
-
Measurement:
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a highly sensitive assay that measures ATP levels.[12]
Materials:
-
Adherent cells
-
Complete cell culture medium
-
This compound compound
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Plate Preparation: Seed cells and treat with this compound as described in the MTT protocol, using opaque-walled 96-well plates.[20]
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[20] Also, equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20]
-
Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Presentation
Quantitative data from cell viability assays are typically presented as the percentage of cell viability relative to the vehicle-treated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability, is a key parameter derived from these experiments.
Table 1: Example Data Structure for Cell Viability Assay
| This compound Conc. (µM) | Absorbance/Fluorescence/Luminescence (Mean) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.01 | 1.20 | 0.07 | 96% |
| 0.1 | 1.05 | 0.06 | 84% |
| 1 | 0.75 | 0.05 | 60% |
| 10 | 0.25 | 0.03 | 20% |
| 100 | 0.10 | 0.02 | 8% |
Calculation of % Viability:
% Viability = [(Value_sample - Value_blank) / (Value_vehicle - Value_blank)] * 100
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)âMixed Lineage Leukemia (MLL) ProteinâProtein Interaction - American Chemical Society - Figshare [acs.figshare.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 10. allevi3d.com [allevi3d.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ch.promega.com [ch.promega.com]
Application Notes and Protocols for MM-589 in Immunoprecipitation of the WDR5-MLL Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing MM-589, a potent and cell-permeable inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction, specifically for the immunoprecipitation of the WDR5-MLL complex.
Introduction
The interaction between WDR5 and MLL is a critical component of the MLL1 histone methyltransferase (HMT) complex, which plays a vital role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Dysregulation of this complex is a hallmark of certain types of acute leukemia, making the WDR5-MLL interaction a key therapeutic target.[1][3] this compound is a high-affinity, macrocyclic peptidomimetic that effectively disrupts this interaction, providing a valuable tool for studying the function of the WDR5-MLL complex and for potential therapeutic development.[4][5]
This compound: A Potent Inhibitor of the WDR5-MLL Interaction
This compound is a potent, cell-permeable inhibitor that targets the WDR5-MLL protein-protein interaction.[3] It binds to WDR5 with high affinity, competitively displacing MLL and thereby inhibiting the H3K4 methyltransferase activity of the complex.[4][6] This targeted inhibition allows for the specific investigation of cellular processes dependent on the WDR5-MLL interaction.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity to WDR5 (IC₅₀) | 0.90 nM | [3][6] |
| Binding Affinity to WDR5 (Kᵢ) | < 1 nM | [3][4] |
| Inhibition of MLL HMT Activity (IC₅₀) | 12.7 nM | [3][6] |
Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines
| Cell Line | IC₅₀ (Cell Growth Inhibition) | Reference |
| MV4-11 | 0.25 µM | [3][6] |
| MOLM-13 | 0.21 µM | [3][6] |
| HL-60 (control) | 8.6 µM | [3][6] |
WDR5-MLL Signaling Pathway
The WDR5-MLL complex is a core component of the SET1/MLL family of histone methyltransferases. WDR5 acts as a scaffold, binding to both MLL and histone H3, thereby facilitating the methylation of H3K4. This methylation is a key epigenetic mark associated with active gene transcription.
Caption: WDR5-MLL signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Immunoprecipitation of the WDR5-MLL Complex using this compound
This protocol details the steps for the immunoprecipitation (IP) of the endogenous WDR5-MLL complex from cell lysates, using this compound to potentially stabilize or capture the interaction depending on the experimental goal. For disrupting the complex, pre-treatment of cells with this compound is recommended. For co-immunoprecipitation, this compound can be used to compete with the interaction as a negative control.
Materials:
-
Human leukemia cell line with MLL rearrangement (e.g., MV4-11, MOLM-13)
-
This compound (solubilized in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use.
-
Anti-WDR5 or Anti-MLL1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary and secondary antibodies for western blotting (e.g., anti-WDR5, anti-MLL1, anti-RbBP5, anti-ASH2L)
Experimental Workflow:
Caption: Experimental workflow for WDR5-MLL immunoprecipitation.
Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 or MOLM-13 cells to a density of 1-2 x 10⁶ cells/mL.
-
For disruption experiments, treat cells with a final concentration of 1-10 µM this compound or DMSO as a vehicle control for 4-24 hours. The optimal time and concentration should be determined empirically.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10⁷ cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate (e.g., 1-2 mg of total protein), add 2-5 µg of the primary antibody (e.g., anti-WDR5 or anti-MLL1).
-
Incubate overnight at 4°C on a rotator.
-
-
Complex Capture:
-
Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
For Mass Spectrometry or Functional Assays: Elute the complex by resuspending the beads in 50-100 µL of Elution Buffer. Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the eluate to a new tube containing 5-10 µL of Neutralization Buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against components of the WDR5-MLL complex (e.g., anti-WDR5, anti-MLL1, anti-RbBP5, anti-ASH2L) to confirm co-immunoprecipitation.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results:
In the DMSO-treated control samples, immunoprecipitation with an anti-WDR5 antibody should successfully pull down MLL1, RbBP5, and ASH2L, confirming the presence of the intact complex. In the this compound treated samples, a significant reduction in the co-immunoprecipitation of MLL1 with WDR5 is expected, demonstrating the disruptive effect of the inhibitor on the WDR5-MLL interaction.
Conclusion
This compound is a powerful research tool for investigating the biological roles of the WDR5-MLL complex. The provided protocols offer a framework for utilizing this inhibitor in immunoprecipitation experiments to probe the composition and dynamics of this critical epigenetic regulator. These studies can provide valuable insights into the mechanisms of MLL-rearranged leukemias and aid in the development of novel therapeutic strategies.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application of MM-589 in High-Throughput Screening: A Comprehensive Guide
Abstract
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that effectively inhibits the protein-protein interaction (PPI) between the WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL). This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is frequently dysregulated in various cancers, particularly acute leukemia. The high affinity and specificity of this compound for WDR5 make it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel inhibitors of the WDR5-MLL axis. This document provides detailed application notes and protocols for the utilization of this compound in HTS, targeting researchers, scientists, and drug development professionals.
Introduction
The MLL family of histone methyltransferases plays a critical role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). The core MLL complex requires the scaffolding protein WDR5 to maintain its integrity and catalytic activity. The interaction between the "Win" motif of MLL and a conserved pocket on WDR5 is a well-validated therapeutic target. This compound disrupts this critical interaction, leading to the inhibition of H3K4 methylation and subsequent suppression of oncogenic gene expression.[1][2][3][4] High-throughput screening assays are essential for identifying new chemical entities that can modulate this pathway. This compound serves as a valuable positive control and tool compound in these screens.
Mechanism of Action & Signaling Pathway
This compound binds directly to WDR5 with high affinity, occupying the MLL binding pocket.[1][2] This competitive inhibition prevents the recruitment of MLL to WDR5, thereby disrupting the assembly and function of the MLL methyltransferase complex. The downstream effect is a reduction in H3K4 methylation, leading to altered gene expression and inhibition of cell growth in MLL-dependent cancer cells.[2]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Reference |
| Binding Affinity | ||
| WDR5 IC50 | 0.90 nM | [2][5][6] |
| WDR5 Ki | < 1 nM | [1][2][7] |
| Enzymatic Inhibition | ||
| MLL H3K4 HMT Activity IC50 | 12.7 nM | [2][5][6] |
| Cellular Activity | ||
| MV4-11 Cell Growth IC50 | 0.25 µM | [1][5] |
| MOLM-13 Cell Growth IC50 | 0.21 µM | [1][5] |
| HL-60 Cell Growth IC50 | 8.6 µM | [1][5] |
Table 1: Biochemical and Cellular Activity of this compound.
High-Throughput Screening Experimental Protocols
This compound can be utilized in various HTS formats to identify novel inhibitors of the WDR5-MLL interaction. Below are detailed protocols for biochemical and cell-based assays.
Biochemical HTS: AlphaLISA Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based, no-wash immunoassay suitable for HTS. This protocol describes an assay to measure the disruption of the WDR5-MLL interaction.
Figure 2: AlphaLISA Experimental Workflow.
Materials:
-
His-tagged recombinant WDR5 protein
-
Biotinylated MLL peptide (e.g., Biotin-NHVRYIAR)
-
This compound (as a positive control)
-
AlphaLISA Nickel Chelate (Ni-NTA) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of His-WDR5 and Biotin-MLL peptide in Assay Buffer. The final concentration will depend on optimization, but a starting point is 20 nM of each.
-
Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) and test compounds in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X His-WDR5/Biotin-MLL peptide solution to each well of a 384-well plate.
-
Add 50 nL of compound solution (or this compound) to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 2X solution of AlphaLISA beads (20 µg/mL of each bead type) in Assay Buffer in the dark.
-
Add 10 µL of the bead solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to the inhibition of the WDR5-MLL interaction.
-
Normalize the data to positive (no inhibitor) and negative (e.g., high concentration of this compound) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HTS: Proliferation Assay
This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of MLL-rearranged leukemia cells.
References
- 1. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1 Interaction Disruptors in Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MM-589 in Xenograft Models of Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of MM-589 in xenograft models of acute leukemia. This compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3] The MLL1-WDR5 interaction is crucial for the histone methyltransferase activity of MLL1, which is frequently dysregulated in certain subtypes of acute leukemia, particularly those with MLL gene rearrangements.[2][3] By disrupting this interaction, this compound offers a targeted therapeutic strategy to inhibit the proliferation of leukemia cells.
This document outlines the in vitro activity of this compound, provides illustrative in vivo efficacy data from similar WDR5-targeting compounds, and offers detailed protocols for establishing and utilizing acute leukemia xenograft models for efficacy studies.
Mechanism of Action: The WDR5-MLL Signaling Pathway
This compound targets a key interaction in the epigenetic regulation of gene expression. The MLL1 complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. WDR5 is a core component of this complex and acts as a scaffold, presenting the histone tail for methylation by the MLL1 catalytic subunit. In MLL-rearranged leukemias, the fusion proteins aberrantly regulate the expression of target genes, such as HOX genes, driving leukemogenesis. This compound binds to a pocket on WDR5 that is critical for its interaction with MLL1, thereby preventing the assembly of a functional MLL1 complex and inhibiting its methyltransferase activity.[1][2][3]
Figure 1: WDR5-MLL Signaling Pathway Inhibition by this compound.
Data Presentation
In Vitro Activity of this compound
This compound has demonstrated potent and selective activity against acute leukemia cell lines harboring MLL translocations in vitro. The following tables summarize its binding affinity, enzyme inhibition, and cell growth inhibition properties.
| Parameter | IC50 / Ki | Reference |
| WDR5 Binding (IC50) | 0.90 nM | [1][2][4] |
| WDR5 Binding (Ki) | < 1 nM | [2][3] |
| MLL H3K4 Methyltransferase Activity (IC50) | 12.7 nM | [1][2][4] |
Table 1: Biochemical Activity of this compound.
| Cell Line | Subtype | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.25 | [2][4] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.21 | [2][4] |
| HL-60 | Acute Promyelocytic Leukemia | 8.6 | [2][4] |
Table 2: In Vitro Cell Growth Inhibition by this compound.
Illustrative In Vivo Efficacy of WDR5-Targeting Compounds
While specific in vivo efficacy data for this compound is not publicly available, studies on other potent inhibitors of the WDR5-MLL interaction demonstrate the potential for anti-tumor activity in xenograft models of acute leukemia. The following data is presented for illustrative purposes.
| Compound | Model | Dosing | Efficacy | Reference |
| MS67 (WDR5 degrader) | MV4;11 Subcutaneous Xenograft | 75 mg/kg, i.p., BID, 5 days/week | Significant tumor growth inhibition (P=0.028 at day 38) | |
| DDO-2093 (WDR5-MLL inhibitor) | MV4-11 Xenograft | Not specified | Significant tumor growth suppression |
Table 3: Illustrative In Vivo Efficacy of WDR5-Targeting Compounds in AML Xenograft Models.
Experimental Protocols
The following protocols provide detailed methodologies for establishing and utilizing subcutaneous and disseminated xenograft models of acute leukemia for the evaluation of this compound's in vivo efficacy.
Experimental Workflow for a Xenograft Efficacy Study
Figure 2: General Experimental Workflow for an this compound Xenograft Study.
Protocol 1: Subcutaneous Xenograft Model with MV4-11 or MOLM-13 Cells
This protocol describes the establishment of a subcutaneous tumor model, which allows for easy monitoring of tumor growth.
Materials:
-
MV4-11 or MOLM-13 human acute myeloid leukemia cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Matrigel (optional, can enhance tumor take-rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Digital calipers
-
This compound and vehicle control solution
Procedure:
-
Cell Culture:
-
Culture MV4-11 or MOLM-13 cells in the recommended medium at 37°C and 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
-
Cell Preparation for Injection:
-
Harvest cells and wash twice with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 to 1 x 10^8 cells/mL.
-
(Optional) If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 2.5 x 10^7 to 5 x 10^7 cells/mL. Keep the mixture on ice to prevent solidification.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the length and width with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, intravenous, or oral gavage).
-
Administer this compound and vehicle control to the respective groups according to the predetermined dosing schedule and volume.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Record any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for H3K4me3 levels, immunohistochemistry).
-
Protocol 2: Disseminated (Intravenous) Xenograft Model with MV4-11 or MOLM-13 Cells
This protocol establishes a systemic disease model that better mimics the clinical presentation of leukemia.
Materials:
-
MV4-11 or MOLM-13 cells
-
Appropriate cell culture medium
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
This compound and vehicle control solution
Procedure:
-
Cell Culture and Preparation:
-
Follow the same cell culture and preparation steps as in Protocol 1, resuspending the final cell pellet in sterile PBS.
-
-
Intravenous Injection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 1-5 million cells in a volume of 100-200 µL of PBS into the lateral tail vein of each mouse.
-
-
Disease Monitoring:
-
Monitor the mice for signs of leukemia development, such as weight loss, ruffled fur, hind-limb paralysis, and lethargy.
-
Engraftment can be monitored by flow cytometry for human CD45+ cells in peripheral blood samples.
-
-
Drug Administration:
-
Begin treatment with this compound or vehicle control at a predetermined time post-injection or upon detection of a certain level of engraftment.
-
Administer the compounds according to the planned dosing schedule and route.
-
-
Efficacy Evaluation:
-
The primary endpoint for this model is typically overall survival.
-
Secondary endpoints can include the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen at the time of euthanasia.
-
-
Endpoint Analysis:
-
At the end of the study or when mice become moribund, euthanize the animals.
-
Collect peripheral blood, bone marrow, and spleen for analysis of leukemic cell infiltration by flow cytometry or immunohistochemistry.
-
Conclusion
This compound is a promising therapeutic agent for acute leukemias with MLL rearrangements due to its potent and specific inhibition of the WDR5-MLL interaction. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in relevant xenograft models. While in vivo efficacy data for this compound is not yet publicly available, the success of other WDR5-targeting compounds in similar models provides a strong rationale for its investigation. Careful execution of these xenograft studies will be crucial in determining the therapeutic potential of this compound and its advancement toward clinical development.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Measuring MM-589 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2][3][4] Dysregulation of the MLL complex is implicated in certain types of leukemia, making the WDR5-MLL interaction an attractive therapeutic target.[3] this compound binds to WDR5 with high affinity, disrupting the WDR5-MLL complex and subsequently inhibiting H3K4 methylation.[1][2][4]
These application notes provide detailed protocols for various techniques to measure the target engagement of this compound in cellular models. The described methods will enable researchers to:
-
Confirm the direct binding of this compound to its intracellular target, WDR5.
-
Assess the disruption of the WDR5-MLL protein-protein interaction.
-
Quantify the downstream effects on histone H3K4 methylation.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][5][6][7]
| Parameter | Target/Assay | IC50 | Ki |
| Binding Affinity | WDR5 | 0.90 nM | <1 nM |
| Enzymatic Activity | MLL H3K4 Methyltransferase (HMT) | 12.7 nM | - |
Table 2: Cellular Inhibitory Activity of this compound [1][3][5][6][8]
| Cell Line | Description | IC50 (Cell Growth) |
| MV4-11 | Human leukemia, MLL rearrangement | 0.25 µM |
| MOLM-13 | Human leukemia, MLL rearrangement | 0.21 µM |
| HL-60 | Human leukemia, MLL wild-type | 8.6 µM |
Signaling Pathway and Drug Mechanism
This compound exerts its effect by intercepting a critical protein-protein interaction in the MLL histone methyltransferase complex. The diagram below illustrates the targeted signaling pathway.
Experimental Protocols
Here, we provide detailed protocols for three key experimental approaches to measure this compound target engagement in cells.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for WDR5 Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[9]
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against WDR5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture leukemia cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C).
-
After heating, cool the samples to room temperature.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellets in ice-cold lysis buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Incubate with a primary antibody specific for WDR5, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for WDR5 at each temperature for both this compound and vehicle-treated samples.
-
Plot the relative amount of soluble WDR5 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
Co-IP is used to determine if this compound disrupts the interaction between WDR5 and MLL in cells.[1][3][5] In this assay, an antibody against WDR5 is used to pull down WDR5 and any interacting proteins. The presence of MLL in the immunoprecipitate is then assessed by Western blotting.
Materials:
-
Leukemia cell lines
-
This compound and DMSO
-
Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40 based buffer with protease inhibitors)
-
Antibody against WDR5 for immunoprecipitation
-
Antibody against MLL for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Elution buffer
-
Standard Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO as described in the CETSA protocol.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-WDR5 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Western Blot Analysis:
-
Analyze the eluted samples and input lysates by Western blotting.
-
Probe the membrane with antibodies against both MLL and WDR5. A decrease in the amount of co-immunoprecipitated MLL in the this compound-treated sample compared to the vehicle control indicates disruption of the WDR5-MLL interaction.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K4 Methylation
ChIP is used to assess the downstream consequences of this compound treatment on the methylation of histone H3 at lysine 4 at specific gene promoters known to be regulated by the MLL complex.[10][11][12]
Materials:
-
Leukemia cell lines
-
This compound and DMSO
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis and wash buffers
-
Antibody against tri-methylated H3K4 (H3K4me3)
-
Protein A/G magnetic beads or agarose beads
-
Elution buffer and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting MLL-regulated gene promoters (e.g., HOXA9)
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO for a longer duration (e.g., 24-48 hours) to observe changes in histone modifications.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against H3K4me3 overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washing, Elution, and Reverse Cross-linking:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with Proteinase K to digest proteins.
-
-
DNA Purification and qPCR:
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of known MLL target genes. A decrease in the enrichment of H3K4me3 at these promoters in this compound-treated cells compared to the control indicates successful target inhibition.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for researchers to effectively measure the target engagement of this compound in cellular systems. By employing a combination of biophysical, biochemical, and cellular assays, a thorough understanding of the compound's mechanism of action, from direct target binding to downstream functional consequences, can be achieved. These methods are crucial for the preclinical evaluation and further development of this compound and other inhibitors of the WDR5-MLL interaction.
References
- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Item - Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)âMixed Lineage Leukemia (MLL) ProteinâProtein Interaction - American Chemical Society - Figshare [acs.figshare.com]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. CETSA [cetsa.org]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. epigenome-noe.net [epigenome-noe.net]
- 12. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Studies of MM-589
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL). By binding to WDR5 with high affinity, this compound disrupts the formation of the MLL1 complex, which is crucial for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2][3] This epigenetic modification is critical for the transcriptional activation of key target genes, such as the HOX gene family, which are frequently dysregulated in certain hematological malignancies, particularly in acute leukemias harboring MLL gene rearrangements.[4][5][6][7][8] Inhibition of the WDR5-MLL interaction by this compound leads to decreased H3K4 methylation, subsequent downregulation of oncogenic gene expression, and ultimately, induction of apoptosis and differentiation in MLL-rearranged leukemia cells.[6][9]
These application notes provide detailed experimental designs and protocols for conducting long-term preclinical studies to evaluate the sustained efficacy, potential for resistance development, and chronic toxicity of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| WDR5 Binding IC50 | 0.90 nM | Competitive binding assay | [1][2][3] |
| MLL H3K4 Methyltransferase (HMT) Activity IC50 | 12.7 nM | In vitro HMT assay | [1][2][3] |
| Cell Growth Inhibition IC50 (MV4-11) | 0.25 µM | Human leukemia cell line with MLL translocation | [10] |
| Cell Growth Inhibition IC50 (MOLM-13) | 0.21 µM | Human leukemia cell line with MLL translocation | [10] |
| Cell Growth Inhibition IC50 (HL-60) | 8.6 µM | Human leukemia cell line (negative control) | [10] |
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Experimental Protocols
Protocol 1: Long-Term In Vitro Efficacy and Resistance Development
This protocol is designed to assess the long-term efficacy of this compound in MLL-rearranged leukemia cell lines and to investigate the potential for acquired resistance.
1. Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Non-MLL rearranged leukemia cell line (e.g., HL-60) as a negative control
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI staining)
-
Flow cytometer
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for Western blotting (e.g., anti-H3K4me3, anti-HOXA9, anti-c-MYC, anti-cleaved PARP)
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Culture and Drug Treatment:
-
Culture leukemia cell lines under standard conditions.
-
Initiate treatment with a low concentration of this compound (e.g., 0.1x IC50) and gradually increase the concentration over several weeks to months as cells adapt.
-
Maintain parallel cultures with vehicle control (e.g., DMSO).
-
Passage cells as needed, always maintaining the respective drug or vehicle concentration.
-
-
Monitoring and Assessments:
-
Viability: At regular intervals (e.g., monthly), perform a dose-response curve to determine the IC50 of this compound. A significant increase in IC50 over time may indicate the development of resistance.
-
Apoptosis and Cell Cycle: Use flow cytometry to analyze apoptosis (Annexin V/PI staining) and cell cycle distribution to assess the long-term effects of this compound on cell fate.
-
Biomarker Analysis:
-
qRT-PCR: Extract RNA and perform quantitative reverse transcription PCR to measure the expression levels of MLL target genes such as HOXA9 and MEIS1.
-
Western Blotting: Prepare cell lysates and perform Western blotting to assess the levels of H3K4 trimethylation, c-MYC, and markers of apoptosis (e.g., cleaved PARP).
-
-
-
Resistance Characterization:
-
If resistant populations emerge, isolate single-cell clones.
-
Characterize the resistant phenotype by determining the fold-change in IC50 compared to the parental cell line.
-
Investigate the stability of the resistant phenotype by culturing the resistant cells in the absence of this compound for an extended period and then re-evaluating the IC50.[11][12]
-
Protocol 2: Long-Term In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
This protocol outlines a long-term study to evaluate the in vivo efficacy and tolerability of this compound using a PDX model of MLL-rearranged leukemia.
1. Materials:
-
Immunodeficient mice (e.g., NSG or NRG mice)
-
Cryopreserved primary human MLL-rearranged leukemia cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Flow cytometry antibodies for human CD45 and other leukemia-specific markers
-
Bioluminescence imaging system and luciferin (B1168401) (if using luciferase-tagged cells)
-
Equipment for blood collection and tissue processing
2. Experimental Workflow:
3. Detailed Methodology:
-
PDX Model Establishment:
-
Thaw and prepare primary human MLL-rearranged leukemia cells.
-
Inject the cells intravenously into sublethally irradiated immunodeficient mice.[13]
-
Monitor for engraftment by periodic analysis of peripheral blood for the presence of human CD45+ cells or by bioluminescence imaging if using luciferase-expressing cells.
-
-
Treatment and Monitoring:
-
Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule. The dosing regimen should be based on preliminary pharmacokinetic and tolerability studies.
-
Monitor mice daily for clinical signs of toxicity and measure body weight and tumor burden (if applicable) at least twice weekly.
-
-
Efficacy and Biomarker Analysis:
-
The primary efficacy endpoint will be overall survival.
-
At the time of sacrifice (due to disease progression or at the end of the study), collect bone marrow, spleen, and peripheral blood to quantify leukemia burden by flow cytometry.
-
Perform biomarker analysis on tissues from treated and control animals to confirm the on-target activity of this compound. This may include qRT-PCR for HOXA9 and MEIS1 expression and immunohistochemistry for H3K4me3 levels.
-
Protocol 3: Chronic Toxicology Study
This protocol provides a framework for a long-term toxicology study to assess the safety profile of this compound. The design should be in accordance with relevant regulatory guidelines (e.g., ICH M3(R2)).
1. Materials:
-
Two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog)
-
This compound formulated for the intended clinical route of administration
-
Vehicle control
-
Standard laboratory equipment for clinical pathology (hematology, clinical chemistry, urinalysis), necropsy, and histopathology.
2. Study Design:
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent vehicle control group. The high dose should be a maximum tolerated dose (MTD) or a limit dose.
-
Duration: The duration should be relevant to the intended clinical use. For chronic conditions, studies of 6 to 9 months are often required.[14][15]
-
Parameters to be Monitored:
-
In-life: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography.
-
Clinical Pathology: Hematology, coagulation, clinical chemistry, and urinalysis at multiple time points.
-
Terminal Procedures: Full necropsy, organ weights, and comprehensive histopathological examination of a standard set of tissues.
-
3. Special Considerations for Epigenetic Modulators:
-
Delayed Toxicity: The study design should include recovery groups to assess the potential for delayed or irreversible toxicities.
-
Carcinogenicity: While dedicated carcinogenicity studies may be required later, long-term toxicology studies should carefully evaluate for any pre-neoplastic or neoplastic lesions.
-
Reproductive and Developmental Toxicology: These will be separate studies but are a key consideration for the overall safety assessment.
-
Transgenerational Effects: While not a standard part of initial toxicology packages, the potential for heritable epigenetic changes should be a theoretical consideration, and any unusual findings in reproductive organs should be thoroughly investigated.[5][16][17]
Conclusion
The provided protocols offer a comprehensive framework for the long-term preclinical evaluation of this compound. These studies are essential for understanding the sustained therapeutic potential, the likelihood of resistance, and the chronic safety profile of this novel WDR5-MLL inhibitor, thereby providing critical data to support its further development as a potential treatment for MLL-rearranged leukemias.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical safety assessment of epigenetic modulatory drugs: Current status and industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in understanding/assessing toxicity to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MM-589 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for MM-589, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent, cell-permeable macrocyclic peptidomimetic that targets the protein-protein interaction between WDR5 and MLL.[1][2][3] By binding to WDR5, this compound inhibits the MLL H3K4 methyltransferase (HMT) activity.[1][2][3] This disruption is particularly effective in leukemia cell lines with MLL translocations.[1][4]
Q2: What are the key inhibitory concentrations for this compound?
The inhibitory activity of this compound has been characterized in various assays. For optimal experimental design, please refer to the following summary of reported IC50 values.
| Target/Assay | IC50 Value | Reference |
| WDR5 Binding | 0.90 nM | [1][2] |
| MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][2] |
| MV4-11 Cell Growth | 0.25 µM | [1][2] |
| MOLM-13 Cell Growth | 0.21 µM | [2] |
| HL-60 Cell Growth | 8.6 µM | [1][2] |
Q3: How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: Store at -20°C, sealed and protected from moisture.[4]
-
In Solvent: For long-term storage, prepare aliquots in a suitable solvent (e.g., DMSO) and store at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[4] It is recommended to use freshly opened, hygroscopic DMSO for preparing stock solutions as moisture can impact solubility.[1][5] The TFA salt form of this compound may offer enhanced water solubility and stability.[1][5]
Troubleshooting Inconsistent Experimental Results
Issue 1: Higher than expected IC50 values in cell-based assays.
Possible Cause 1: Compound Instability
-
Recommendation: Ensure proper storage of both solid compound and stock solutions as per the guidelines above. Avoid repeated freeze-thaw cycles of stock solutions. It is advisable to use freshly prepared dilutions for each experiment from a recently thawed aliquot.
Possible Cause 2: Cell Line Sensitivity
-
Recommendation: Verify the MLL translocation status of your cell line. This compound is most potent in leukemia cell lines harboring MLL translocations, such as MV4-11 and MOLM-13.[1][2] Cell lines without this characteristic, like HL-60, are significantly less sensitive.[1][2]
Possible Cause 3: Assay Conditions
-
Recommendation: Optimize cell density and incubation time. For cell growth inhibition assays with this compound, incubation times of 4 to 7 days have been reported to be effective.[1][4]
Troubleshooting Workflow for High IC50 Values
Caption: Troubleshooting logic for unexpectedly high IC50 values.
Issue 2: Variability between experimental replicates.
Possible Cause 1: Inconsistent Solubilization
-
Recommendation: Ensure complete solubilization of this compound in DMSO before preparing further dilutions.[1][5] Use a vortex to mix thoroughly. Incomplete solubilization can lead to inaccurate concentrations in your assays.
Possible Cause 2: Pipetting Errors
-
Recommendation: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. Small errors in initial dilutions can be magnified, leading to significant variability.
Possible Cause 3: Edge Effects in Plate-Based Assays
-
Recommendation: To minimize evaporation and temperature gradients in multi-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS.
Issue 3: Lack of activity in an in vitro methyltransferase assay.
Possible Cause 1: Incorrect Protein Complex
-
Recommendation: this compound specifically inhibits the interaction between WDR5 and MLL.[1][2] It is not expected to inhibit other SET1 family members like MLL2, MLL3, MLL4, SET1a, or SET1b.[2][6] Ensure your assay uses the correct WDR5-MLL protein complex.
Possible Cause 2: Sub-optimal Assay Buffer
-
Recommendation: Review the buffer components and pH of your assay. Ensure they are compatible with both the enzyme complex and this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the WDR5-MLL signaling pathway.
Experimental Protocols
Cell Growth Inhibition Assay
-
Cell Seeding: Plate human leukemia cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.[1][4]
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Incubate the plates for 4 to 7 days at 37°C in a humidified atmosphere with 5% CO2.[1][4]
-
Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or a resazurin-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vitro MLL H3K4 Methyltransferase (HMT) Assay (AlphaLISA-based)
This protocol is a generalized representation based on the type of assay used in the characterization of this compound.[3]
-
Reaction Setup: In a 384-well plate, combine the purified WDR5-MLL protein complex, a biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for histone methylation.
-
Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated to an antibody specific for the methylated H3K4 mark, along with streptavidin-coated donor beads.
-
Signal Reading: Incubate in the dark and then read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the extent of histone methylation. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for HMT Assay
Caption: Workflow for an in vitro H3K4 methyltransferase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: MM-589 in Leukemia Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MM-589, a potent inhibitor of the WDR5-MLL protein-protein interaction, in leukemia cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrocyclic peptidomimetic that potently and selectively inhibits the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By binding to WDR5, this compound disrupts the formation of the MLL histone methyltransferase (HMT) complex, which is crucial for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This inhibition of HMT activity leads to a downstream decrease in the expression of leukemogenic genes, such as those from the HOX family, ultimately suppressing the growth of leukemia cells harboring MLL translocations.
Q2: Which leukemia cell lines are sensitive to this compound?
A2: Leukemia cell lines with MLL rearrangements are particularly sensitive to this compound. Cell lines such as MV4-11 and MOLM-13, which are known to have MLL translocations, show high sensitivity to this compound. In contrast, cell lines without MLL translocations, such as HL-60, are significantly less sensitive.
Q3: What are the potential mechanisms of resistance to this compound in leukemia cell lines?
A3: While specific resistance mechanisms to this compound are still under investigation, several potential mechanisms can be inferred from studies of similar targeted therapies in leukemia:
-
Target Site Mutations: Mutations in the WDR5 protein, specifically at the binding site of this compound, could prevent the drug from effectively inhibiting the WDR5-MLL interaction. For instance, a WDR5 P173L mutation has been identified as a potential resistance mechanism for other WDR5 inhibitors. Similarly, mutations in MEN1, a key partner of MLL, have been shown to confer resistance to menin-MLL inhibitors.[1][2][3][4][5]
-
Non-Genetic Transcriptional Reprogramming: Leukemia cells can adapt to treatment by altering their gene expression programs. This can involve the downregulation of MLL target genes and the upregulation of myeloid differentiation markers, allowing the cells to survive despite the inhibition of the WDR5-MLL pathway.[1]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways can compensate for the inhibition of the WDR5-MLL axis. For example, aberrant activation of the MYC oncogene has been identified as a potential mechanism of resistance to menin-MLL inhibitors.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of multidrug resistance in leukemia.[6][7][8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Higher than expected IC50 values or lack of response in sensitive cell lines (e.g., MV4-11, MOLM-13).
| Potential Cause | Recommended Action |
| Compound Integrity | Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions. |
| Cell Health | Confirm that cells are healthy and in the logarithmic growth phase. Perform cell viability checks before starting the experiment. |
| Incorrect Seeding Density | Optimize cell seeding density. For suspension cells like MV4-11 and MOLM-13, a starting density of 0.5 x 10⁵ to 1.0 x 10⁵ cells/mL is often used for proliferation assays.[11] |
| Assay Conditions | Verify the incubation time is sufficient (e.g., 72-96 hours for proliferation assays). Ensure proper CO₂ and humidity levels in the incubator. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, which can affect cell growth and drug response. |
| Development of Resistance | If cells have been cultured for extended periods with the drug, they may have developed resistance. Consider using a fresh, low-passage vial of cells. |
Issue 2: Acquired resistance observed after prolonged treatment with this compound.
| Potential Cause | Recommended Action |
| Target Site Mutation | Sequence the WDR5 gene in the resistant cell line to check for mutations in the drug-binding pocket. |
| Bypass Pathway Activation | Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways (e.g., MYC signaling). Consider combination therapies with inhibitors of the identified bypass pathways. |
| Increased Drug Efflux | Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess drug efflux activity. Co-treatment with an ABC transporter inhibitor (e.g., verapamil) may restore sensitivity. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | IC50 |
| WDR5 Binding | - | 0.90 nM |
| MLL HMT Activity | - | 12.7 nM |
| Cell Growth Inhibition | MV4-11 | 0.25 µM |
| Cell Growth Inhibition | MOLM-13 | 0.21 µM |
| Cell Growth Inhibition | HL-60 | 8.6 µM |
Data compiled from publicly available sources.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in suspension leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Seed cells at a density of 0.5 x 10⁵ to 1.0 x 10⁵ cells/mL in a 96-well plate in a final volume of 100 µL per well.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Histone Methyltransferase (HMT) Assay (AlphaLISA)
This protocol outlines a high-throughput method to measure the inhibition of MLL HMT activity by this compound.
Materials:
-
Recombinant MLL complex (containing WDR5)
-
Histone H3 peptide substrate (biotinylated)
-
S-adenosylmethionine (SAM)
-
Anti-H3K4me3 antibody conjugated to AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer
-
This compound
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the MLL enzyme complex, biotinylated H3 peptide substrate, and SAM in the assay buffer.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound or a vehicle control.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature to allow the methylation reaction to proceed.
-
-
Detection:
-
Add a mixture of anti-H3K4me3 acceptor beads and streptavidin donor beads.
-
Incubate in the dark to allow for bead binding.
-
-
Signal Reading:
-
Read the plate on an AlphaLISA reader. The signal is proportional to the level of H3K4 methylation.
-
-
Data Analysis:
-
Calculate the percent inhibition of HMT activity for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the WDR5-MLL interaction, leading to reduced H3K4 methylation.
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors | Semantic Scholar [semanticscholar.org]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of drug efflux pumps in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Drug Efflux Transporters and Multidrug Resistance in Acute Leukemia: Therapeutic Impact and Novel Approaches to Mediation | Semantic Scholar [semanticscholar.org]
- 9. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Drug Design Tackles Chemoresistance in Leukemia Therapy | Technology Networks [technologynetworks.com]
- 11. texaschildrens.org [texaschildrens.org]
How to improve the cell permeability of MM-589
Welcome to the technical support center for MM-589, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WDR5-MLL interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound and troubleshooting potential challenges related to its cellular activity.
Troubleshooting Guide
This guide addresses potential issues you might encounter that could be related to the cellular permeability and intracellular concentration of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Lower than expected potency in cellular assays compared to biochemical assays. | 1. Suboptimal compound solubility in media.2. Presence of efflux pumps actively removing this compound from the cell.3. Degradation of the compound in cell culture media. | 1. Ensure complete solubilization of this compound in DMSO before diluting in aqueous media. Consider using the TFA salt form (this compound TFA) for enhanced water solubility and stability.[1]2. Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to assess if potency increases.3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture conditions. |
| High variability in experimental replicates. | 1. Inconsistent solubilization of this compound.2. Cell density variations affecting compound availability per cell. | 1. Prepare a fresh stock solution of this compound in a high-quality, anhydrous solvent like DMSO and vortex thoroughly.2. Ensure consistent cell seeding density across all wells and plates. |
| This compound shows reduced activity in a new cell line. | 1. The new cell line may have higher levels of efflux pump expression.2. Different membrane composition affecting passive diffusion.3. The target protein (WDR5) expression levels might be lower. | 1. Evaluate the expression of common efflux pumps (e.g., P-gp/MDR1) in the new cell line.2. Characterize the cell line's general permeability with control compounds.3. Confirm WDR5 expression levels in the new cell line via Western blot or qPCR. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, cell-permeable macrocyclic peptidomimetic.[1][2][3] It acts as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] By binding to WDR5, this compound disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation. This inhibition of methyltransferase activity leads to reduced cell growth in leukemia cell lines with MLL translocations.[1][3]
Q2: Is this compound considered cell-permeable?
A2: Yes, this compound is described as a potent and cell-permeable inhibitor.[2][3][4] It has demonstrated significant activity in various human leukemia cell lines, indicating its ability to cross the cell membrane and engage its intracellular target.[1][5]
Q3: What are the key potency values for this compound?
A3: The following table summarizes the reported IC50 values for this compound.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | WDR5 Binding | 0.90 nM[1][5] |
| Biochemical Assay | MLL H3K4 Methyltransferase Activity | 12.7 nM[1][5] |
| Cell-Based Assay | MV4-11 Cell Growth | 0.25 µM[1][2] |
| Cell-Based Assay | MOLM-13 Cell Growth | 0.21 µM[1][2] |
| Cell-Based Assay | HL-60 Cell Growth | 8.6 µM[1][2] |
Q4: How can I experimentally measure the cell permeability of this compound in my specific cell line?
A4: You can use in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or cell-based assays like the Caco-2 or MDCK permeability assay to assess both passive permeability and the influence of active transporters.[6][7][8]
Q5: What are some general strategies to improve the cellular uptake of a compound if I suspect permeability is a limiting factor?
A5: While this compound is already cell-permeable, if you are working with derivatives or in a challenging system, you could consider the following general approaches:
-
Prodrug Approach: Modify the molecule to a more lipophilic form that can be enzymatically cleaved to the active compound inside the cell.[9][10]
-
Formulation Strategies: Utilize formulation vehicles such as liposomes or nanoemulsions to enhance cellular delivery.[11][12][13]
-
Use of Permeation Enhancers: Co-administer with agents that transiently increase membrane permeability, though this should be done with caution due to potential cytotoxicity.[12]
-
Inhibition of Efflux Pumps: If active efflux is identified as an issue, co-administration with an efflux pump inhibitor can increase the intracellular concentration of your compound.[14][15][16]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phosphatidylcholine in dodecane (B42187) solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in PBS. Ensure the final DMSO concentration is below 1%.
-
Start Assay: Carefully place the lipid-coated filter plate onto the acceptor plate. Add 200 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula based on the assay system manufacturer's instructions.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
This compound
-
Lucifer yellow or another monolayer integrity marker
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the apical side and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions.
-
Determine the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[7]
-
Visualizations
Signaling Pathway of this compound Target
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioivt.com [bioivt.com]
- 7. In Vitro Permeability Assays [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 15. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: MM-589 IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in IC50 determination for MM-589, a potent inhibitor of the WDR5-MLL protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, cell-permeable, macrocyclic peptidomimetic that inhibits the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1] WDR5 is a critical component of the MLL histone methyltransferase (HMT) complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark for transcriptional activation.[2][3] By binding to WDR5, this compound disrupts the MLL complex, leading to the inhibition of H3K4 methylation and subsequent downregulation of target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation of leukemia cells with MLL translocations.[2][4]
Q2: In which cancer types is this compound expected to be effective?
A2: this compound is particularly effective in human leukemia cell lines that harbor MLL translocations.[1] These translocations result in fusion proteins that are dependent on the WDR5-MLL interaction for their oncogenic activity. The compound has shown potent and selective inhibition of cell growth in leukemia cell lines such as MV4-11 and MOLM-13.[1]
Q3: What are the reported IC50 values for this compound?
A3: The IC50 values for this compound vary depending on the assay and the cell line used. It is a potent binder to WDR5 and inhibitor of MLL H3K4 methyltransferase activity. The cell growth inhibition IC50 values are in the sub-micromolar range for sensitive leukemia cell lines.
Quantitative Data Summary
| Assay Type | Target/Cell Line | Reported IC50 Value |
| Binding Assay | WDR5 | 0.90 nM |
| Enzyme Inhibition Assay | MLL H3K4 Methyltransferase (HMT) | 12.7 nM |
| Cell Growth Inhibition | MV4-11 (human leukemia) | 0.25 µM |
| Cell Growth Inhibition | MOLM-13 (human leukemia) | 0.21 µM |
| Cell Growth Inhibition | HL-60 (human leukemia) | 8.6 µM |
Data compiled from Karatas H, et al. J Med Chem. 2017 Jun 22;60(12):4818-4839.[1]
Troubleshooting Guide: IC50 Determination for this compound
This guide addresses common issues that can lead to variability in this compound IC50 values.
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Question: Are you using cells within a consistent passage number range?
-
Answer: High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. It is recommended to use cells within a defined, low passage number range for all experiments.
-
-
Possible Cause 2: Variation in Cell Seeding Density.
-
Question: Is the cell seeding density consistent across all experiments?
-
Answer: Cell density can significantly impact the apparent IC50 value.[5] Higher cell densities can sometimes lead to increased resistance. It is crucial to optimize and maintain a consistent seeding density for each cell line.
-
-
Possible Cause 3: Instability of this compound.
-
Question: How are you preparing and storing your this compound stock solutions?
-
Answer: Ensure that this compound stock solutions are prepared in a suitable solvent (e.g., DMSO) and stored at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
Problem 2: The dose-response curve does not fit a standard sigmoidal model.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Question: Have you tested a sufficiently wide range of this compound concentrations?
-
Answer: It is important to test a range of concentrations that spans from no effect to complete inhibition. A preliminary experiment with a broad range of concentrations (e.g., several log dilutions) can help determine the optimal range for a full dose-response curve.[7]
-
-
Possible Cause 2: Compound Precipitation.
-
Question: Is it possible that this compound is precipitating at higher concentrations?
-
Answer: Visually inspect the wells with the highest concentrations for any signs of precipitation. If precipitation is suspected, consider preparing fresh dilutions or using a different solvent system, ensuring the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5% for DMSO).
-
Problem 3: IC50 values are significantly different from published data.
-
Possible Cause 1: Differences in Experimental Protocol.
-
Question: Are your assay conditions (e.g., incubation time, type of viability assay) the same as in the published literature?
-
Answer: The IC50 value is highly dependent on the experimental setup.[8] Factors such as the duration of drug exposure and the method used to assess cell viability (e.g., MTT, CellTiter-Glo) can influence the outcome.[8] Refer to the detailed experimental protocol below for a standardized approach.
-
-
Possible Cause 2: Cell Line Authenticity and Health.
-
Question: Has the identity of your cell line been verified, and are the cells healthy?
-
Answer: It is crucial to use authenticated, mycoplasma-free cell lines. Cell line misidentification or contamination can lead to significant discrepancies in experimental results.[6]
-
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a standardized method for assessing the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium) in a 96-well plate. This should be optimized for each cell line.[9]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Add 100 µL of the this compound dilutions to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the cells (for adherent cells if used) or centrifuge the plate and then aspirate (for suspension cells).
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Correct the absorbance values by subtracting the average absorbance of the no-cell control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[10]
-
Visualizations
Caption: WDR5-MLL signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for this compound IC50 determination using an MTT assay.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Potential for MM-589 degradation in experimental conditions
Welcome to the technical support center for MM-589, a potent, cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions to help researchers optimize their experiments and mitigate potential issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic peptidomimetic that potently inhibits the protein-protein interaction between WDR5 and MLL.[1][2][3][4] By binding to WDR5, this compound disrupts the formation of the MLL complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation. This disruption leads to the suppression of MLL target gene transcription.[5]
Q2: What is the difference between this compound and this compound TFA?
This compound is the free base form of the compound. This compound TFA is the trifluoroacetate (B77799) salt form. The TFA salt form of this compound generally exhibits enhanced water solubility and stability.[2][6][7] For most experimental applications, the TFA salt is recommended.
Q3: How should I store this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C or -80°C.[8] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C.[2] Repeated freeze-thaw cycles should be avoided to minimize degradation.
Q4: What are the potential sources of this compound degradation in my experiments?
Like other peptide-based molecules, this compound may be susceptible to degradation under certain conditions. Potential factors that can contribute to degradation include:
-
Hydrolysis: Exposure to acidic or basic pH conditions can lead to the cleavage of amide bonds within the macrocyclic structure.[9][10]
-
Oxidation: Certain amino acid residues within the peptidomimetic structure may be sensitive to oxidation, especially in the presence of reactive oxygen species or prolonged exposure to air.[10]
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation, leading to faster degradation.[8][10]
-
Light Exposure: Prolonged exposure to light, particularly UV light, can potentially induce photo-degradation.
-
Enzymatic Degradation: While macrocyclization generally enhances resistance to proteases compared to linear peptides, the presence of certain enzymes in complex biological samples could still pose a risk.[9]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO.[2]- Aliquot the stock solution to minimize freeze-thaw cycles.- Store aliquots at -80°C for long-term storage.- Before use, gently thaw the aliquot and ensure it is fully dissolved. |
| Improper experimental pH | - Ensure the pH of your experimental buffers is within a stable range for peptidomimetics, typically near neutral pH.- Avoid highly acidic or alkaline conditions unless required by the specific protocol, and if so, minimize the exposure time. |
| Interaction with other reagents | - Evaluate the compatibility of this compound with other components in your experimental setup.- Some reagents may promote degradation or interfere with the binding of this compound to WDR5. |
| Incorrect concentration of this compound | - Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration.- Ensure accurate dilution of the stock solution for your working concentrations. |
Problem 2: Poor solubility of this compound in aqueous buffers.
| Possible Cause | Troubleshooting Steps |
| Use of the free base form | - Use the this compound TFA salt, which has higher water solubility.[2][7] |
| Precipitation in aqueous solution | - Prepare a high-concentration stock solution in an organic solvent like DMSO.[2]- When diluting into your aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation.- Avoid final DMSO concentrations that may affect your experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound TFA powder, anhydrous DMSO.
-
Procedure: a. Allow the vial of this compound TFA to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound TFA in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex gently until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. f. Store the aliquots at -80°C.
Protocol 2: General Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
-
Materials: this compound stock solution, experimental buffers (e.g., varying pH), temperature-controlled incubator, HPLC system with a suitable column (e.g., C18).
-
Procedure: a. Prepare solutions of this compound at the desired concentration in the different experimental buffers to be tested. b. Incubate the solutions under the desired experimental conditions (e.g., different temperatures, light exposure). c. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution. d. Analyze the aliquots by HPLC to determine the percentage of intact this compound remaining. e. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: WDR5-MLL Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
Strategies to minimize MM-589 toxicity in non-cancerous cells
Important Note on Terminology: This document focuses on strategies to understand and minimize the toxicity of the anti-HER3 monoclonal antibody, seribantumab (also known as MM-121) . The term "MM-589" refers to a different investigational drug, a small molecule inhibitor of the WDR5-MLL interaction, and is not an antibody-drug conjugate. This resource has been developed to address the query regarding minimizing toxicity of a targeted antibody therapy, using seribantumab as a relevant example.
Frequently Asked Questions (FAQs)
Q1: What is seribantumab and what is its mechanism of action?
A1: Seribantumab (MM-121) is a fully human IgG2 monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3 or ErbB3).[1] HER3 is a receptor tyrosine kinase that, upon binding its ligand neuregulin (NRG1), heterodimerizes with other HER family members, most notably HER2. This dimerization leads to the activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR pathway, which is crucial for tumor cell proliferation and survival.[2] Seribantumab works by binding to the extracellular domain of HER3, blocking NRG1 from binding and thereby preventing the activation of the receptor and its downstream signaling.[1]
Q2: What are the common toxicities observed with seribantumab in non-cancerous cells?
A2: In clinical trials, seribantumab has been generally well-tolerated, with most adverse events being mild to moderate (Grade 1 or 2) in severity.[3][4] The most frequently reported treatment-related adverse events include diarrhea, fatigue, and rash.[5] Other observed side effects include nausea, abdominal pain, hypokalemia, and anemia.[6][7]
Q3: Why do these off-target toxicities occur?
A3: Off-target toxicities with monoclonal antibodies like seribantumab can occur due to several factors. The primary reason is the expression of the target receptor, HER3, in normal, non-cancerous tissues.[2][8] While often overexpressed in tumors, HER3 is also present in various normal tissues, and inhibition of its signaling in these tissues can lead to side effects. The specific toxicities observed, such as diarrhea and rash, are common with agents that target the EGFR/HER family of receptors, suggesting an on-target, off-tumor effect.
Troubleshooting Guides
Issue 1: Managing Diarrhea During In Vivo Experiments
Symptom: Experimental subjects (e.g., mice) exhibit signs of diarrhea following seribantumab administration.
Potential Cause: On-target inhibition of HER3 signaling in the gastrointestinal tract. HER3 is known to be expressed in the gut epithelium and plays a role in maintaining its integrity.
Troubleshooting Steps:
-
Dose Adjustment: Evaluate if a lower dose of seribantumab can maintain anti-tumor efficacy while reducing the severity of diarrhea. A dose-response study for both efficacy and toxicity is recommended.
-
Supportive Care: Implement supportive care measures for the experimental animals, such as ensuring adequate hydration and electrolyte balance.
-
Combination Therapy: Investigate the co-administration of agents that can manage diarrhea. The choice of agent should be carefully considered to avoid interference with the primary experimental endpoints.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the gastrointestinal tract to assess for any morphological changes.
Issue 2: Unexpected Cell Death in Non-Cancerous Cell Lines In Vitro
Symptom: Co-culture experiments or experiments with non-cancerous cell lines show unexpected levels of apoptosis or growth inhibition upon seribantumab treatment.
Potential Cause: The non-cancerous cell line may have a dependency on the HER3 signaling pathway for survival and proliferation.
Troubleshooting Steps:
-
Confirm HER3 Expression: Verify the expression level of HER3 on the surface of the non-cancerous cell line using flow cytometry or western blotting.
-
Assess Pathway Activation: Determine the basal level of HER3 phosphorylation and downstream PI3K/Akt signaling in the non-cancerous cells. This can be done by western blotting for phosphorylated HER3, AKT, and S6 kinase.
-
Ligand Stimulation: Test whether the observed effect is dependent on the presence of the HER3 ligand, NRG1. Culture the cells in a ligand-depleted medium and then add a known concentration of NRG1 with and without seribantumab.
-
Control Antibodies: Use an isotype control antibody to ensure the observed effects are specific to HER3 targeting and not due to non-specific antibody binding.
Quantitative Data Summary
The following tables summarize the treatment-related adverse events (TRAEs) from clinical trials of seribantumab.
Table 1: Common Treatment-Related Adverse Events with Seribantumab Monotherapy (Any Grade)
| Adverse Event | Frequency |
| Diarrhea | 38% - 49%[5][6] |
| Fatigue | 29% - 40%[6][7] |
| Rash | 24% - 31%[5][6] |
| Nausea | 17% - 29%[6][7] |
| Abdominal Pain | 23%[6] |
| Hypokalemia | 29%[6] |
| Anemia | 17%[6] |
Table 2: Grade 3 or Higher Treatment-Related Adverse Events with Seribantumab Monotherapy
| Adverse Event | Frequency |
| Diarrhea | 6%[6] |
| Nausea | 6%[6] |
| Abdominal Pain | 6%[6] |
| Vomiting | One instance reported[5] |
| Hypokalemia | 3%[6] |
| Anemia | 3%[6] |
| Fatigue | One instance of Grade 2 dose-limiting toxicity reported[6] |
Experimental Protocols
Protocol 1: Assessment of Seribantumab-Induced Apoptosis in a Co-culture System
Objective: To determine if seribantumab induces apoptosis in non-cancerous cells when co-cultured with cancer cells.
Methodology:
-
Cell Culture: Culture a HER3-expressing cancer cell line and a non-cancerous cell line (e.g., primary epithelial cells) separately to 80% confluency.
-
Co-culture Setup: Seed the non-cancerous cells in a 24-well plate. Once attached, seed the cancer cells on top at a 1:1 ratio. Allow the co-culture to stabilize for 24 hours.
-
Treatment: Treat the co-culture with seribantumab at various concentrations (e.g., 0.1, 1, 10 µg/mL) and an isotype control antibody for 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Staining: Stain the cells with a fluorescently-labeled antibody specific to a marker on the non-cancerous cells to differentiate them from the cancer cells. Then, stain for apoptosis using Annexin V and a viability dye (e.g., Propidium Iodide).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the non-cancerous cell population and quantify the percentage of Annexin V positive cells.
Visualizations
Caption: HER3 Signaling Pathway and Mechanism of Action of Seribantumab.
Caption: Experimental Workflow for Assessing Off-Target Toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HER3: Toward the Prognostic Significance, Therapeutic Potential, Current Challenges, and Future Therapeutics in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 dose escalation study of seribantumab (MM-121), an anti-HER3 monoclonal antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. tandfonline.com [tandfonline.com]
Refining MM-589 Experimental Protocols for Reproducibility: A Technical Support Center
For researchers, scientists, and drug development professionals working with the potent WDR5-MLL interaction inhibitor, MM-589, achieving reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and key data for this compound.
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound, a macrocyclic peptidomimetic that disrupts the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4]
| Parameter | Value | Cell Lines/Assay Conditions |
| WDR5 Binding IC50 | 0.90 nM | Biochemical assay |
| MLL H3K4 HMT Activity IC50 | 12.7 nM | AlphaLISA-based functional assay |
| Cell Growth Inhibition IC50 | 0.21 µM | MOLM-13 human leukemia cells |
| 0.25 µM | MV4-11 human leukemia cells | |
| 8.6 µM | HL-60 human leukemia cells |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow for this compound, the following diagrams are provided.
Caption: The WDR5-MLL signaling pathway, illustrating the role of the MLL complex in H3K4 methylation and gene activation, and the inhibitory action of this compound on the WDR5-MLL1 interaction.
Caption: A typical experimental workflow for characterizing the activity of this compound, from compound preparation to data analysis and validation.
Detailed Experimental Protocols
The following are representative protocols for key assays used to evaluate this compound. These are based on established methodologies and should be optimized for specific laboratory conditions.
WDR5-MLL1 Interaction Assay (AlphaLISA)
This protocol is adapted from established AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) procedures for measuring protein-protein interactions.
Materials:
-
Recombinant human WDR5 protein
-
Biotinylated peptide corresponding to the WDR5-binding motif of MLL1
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., 6xHis) Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay will be 2X the concentration prepared at this step.
-
Protein-Peptide Incubation:
-
Add 5 µL of 2X this compound dilution or vehicle control to each well.
-
Add 5 µL of a 2X solution of WDR5 protein and biotinylated MLL1 peptide in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a 2X mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer, protected from light.
-
Add 10 µL of the bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Leukemia Cell Lines)
This protocol is a general guideline for assessing the effect of this compound on the viability of leukemia cell lines such as MOLM-13 and MV4-11.
Materials:
-
MOLM-13 or MV4-11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in the 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare a 10X serial dilution of this compound in complete medium.
-
Add 10 µL of the 10X this compound dilutions to the respective wells.
-
Incubate for 72 hours.
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Signal Stabilization and Detection:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: In the WDR5-MLL1 AlphaLISA assay, the signal is very low or absent.
A1:
-
Check Protein and Peptide Integrity: Ensure that the recombinant WDR5 and the biotinylated MLL1 peptide are not degraded. Run a small amount on an SDS-PAGE gel to verify their integrity.
-
Confirm Biotinylation: Verify that the MLL1 peptide is efficiently biotinylated.
-
Optimize Protein/Peptide Concentrations: The concentrations of WDR5 and the MLL1 peptide may need to be optimized for your specific batch of reagents. Perform a cross-titration to find the optimal concentrations that give a robust signal-to-background ratio.
-
Bead Handling: Protect the Donor beads from light at all times. Ensure that both Donor and Acceptor beads are well-suspended before use.
-
Assay Buffer Composition: Ensure the assay buffer does not contain components that interfere with the AlphaLISA signal (e.g., high concentrations of certain salts or detergents).
Q2: The IC50 value for this compound in the cell viability assay is significantly different from the published values.
A2:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells at a low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability. Ensure a homogenous cell suspension before plating and use a multichannel pipette carefully.
-
Compound Solubility: this compound may precipitate at high concentrations in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
-
Incubation Time: The duration of compound exposure can significantly affect the IC50 value. Ensure the incubation time is consistent with the published protocols.
-
Assay Linearity: Ensure that the cell number used is within the linear range of the CellTiter-Glo® assay.
Q3: There is high variability between replicates in my experiments.
A3:
-
Pipetting Accuracy: Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay performance. To minimize this, avoid using the outermost wells for experimental samples or fill them with sterile water or media.
-
Incomplete Mixing: Ensure thorough mixing of reagents, especially after adding the viscous CellTiter-Glo® reagent.
-
Temperature Gradients: Allow plates to equilibrate to room temperature before adding reagents and reading the signal to avoid temperature-induced variations in enzyme kinetics.
Q4: How can I be sure that the observed effect of this compound is due to the inhibition of the WDR5-MLL interaction?
A4:
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound to use as a negative control. This will help to rule out off-target effects.
-
Target Engagement Assay: If possible, perform a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm that this compound is binding to WDR5 in cells at the concentrations used in your functional assays.
-
Downstream Pathway Analysis: Measure the levels of H3K4 methylation at known MLL1 target gene promoters (e.g., HOX genes) using ChIP-qPCR after this compound treatment. A decrease in H3K4 methylation would provide evidence of on-target activity.
By following these guidelines and troubleshooting steps, researchers can enhance the reproducibility and reliability of their experimental results with this compound.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Leukemia Cell Lines: MM-589 Demonstrates Superior Efficacy Over MM-401
For researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on leukemia, the development of targeted therapies against key cellular pathways is of paramount importance. This guide provides a comparative analysis of two inhibitors, MM-589 and MM-401, which both target the critical MLL1-WDR5 protein-protein interaction, a key driver in certain types of leukemia. Experimental data robustly supports the superior efficacy of this compound.
This compound, a macrocyclic peptidomimetic, has been shown to be a significantly more potent inhibitor of the MLL1-WDR5 interaction compared to its predecessor, MM-401.[1][2] This enhanced potency translates to greater efficacy in inhibiting the growth of leukemia cells harboring MLL translocations. In direct comparative studies, this compound was found to be over 40 times more effective than MM-401 in cell-based assays.[1][2]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and MM-401 against various leukemia cell lines. The data clearly illustrates the superior performance of this compound, as evidenced by its lower IC50 values.
Table 1: Inhibition of MLL1 Histone Methyltransferase (HMT) Activity
| Compound | IC50 (nM) |
| This compound | 12.7[1] |
| MM-401 | 320[3] |
Table 2: Growth Inhibition (GI50/IC50) in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | This compound GI50/IC50 (µM) | MM-401 GI50/IC50 (µM) |
| MV4-11 | MLL-AF4 | 0.25[1] | ~10[3] |
| MOLM-13 | MLL-AF9 | 0.21[1] | ~10[3] |
| KOPN8 | MLL-ENL | Not Reported | ~15[3] |
Table 3: Growth Inhibition (IC50) in Non-MLL-Rearranged Leukemia Cell Line
| Cell Line | MLL Status | This compound IC50 (µM) | MM-401 IC50 (µM) |
| HL-60 | Wild-Type | 8.6[1] | > 50[3] |
Mechanism of Action: Targeting the MLL1-WDR5 Interaction
Both this compound and MM-401 function by disrupting the interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and the WD repeat domain 5 (WDR5) protein.[1][3] This interaction is crucial for the catalytic activity of the MLL1 complex, which is a histone methyltransferase responsible for methylating histone H3 at lysine (B10760008) 4 (H3K4).[3] In leukemias with MLL gene rearrangements, the resulting MLL fusion proteins aberrantly regulate gene expression, leading to uncontrolled cell proliferation. By inhibiting the MLL1-WDR5 interaction, both compounds prevent the proper function of the MLL1 complex, leading to decreased expression of key target genes such as HOXA9 and MEIS1, which are critical for leukemogenesis.[3] This ultimately results in cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Leukemia cell lines (MV4-11, MOLM-13, KOPN8, HL-60) were seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells were treated with various concentrations of this compound or MM-401 (typically ranging from 0.01 to 100 µM) or with DMSO as a vehicle control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the DMSO-treated control cells. The GI50/IC50 values were determined by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.
Histone Methyltransferase (HMT) Assay
-
Reaction Mixture Preparation: The HMT assay was performed in a 96-well plate. Each well contained a reaction mixture consisting of 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 4 mM DTT, 1 µM S-adenosyl-L-[methyl-3H]-methionine, and 2 µg of recombinant histone H3.
-
Enzyme and Inhibitor Addition: The MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) and varying concentrations of this compound or MM-401 were added to the reaction mixture.
-
Incubation: The reaction was incubated at 30°C for 1 hour.
-
Scintillation Counting: The reaction was stopped, and the amount of incorporated [3H]-methyl groups into histone H3 was quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of HMT activity against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available experimental data unequivocally demonstrates that this compound is a more potent and effective inhibitor of MLL1-WDR5 than MM-401 in the context of MLL-rearranged leukemia cells. Its significantly lower IC50 values in both enzymatic and cell-based assays highlight its potential as a more promising therapeutic candidate for this challenging disease. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these findings. This direct comparison underscores the successful optimization of the macrocyclic peptidomimetic scaffold, leading to a compound with substantially improved anti-leukemic activity.
References
A Head-to-Head Comparison of WDR5-MLL Inhibitors: MM-589 vs. OICR-9429
In the landscape of epigenetic drug discovery, the interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) has emerged as a critical therapeutic target, particularly in acute leukemias characterized by MLL translocations. This interaction is essential for the catalytic activity of the MLL histone methyltransferase (HMT) complex, which plays a pivotal role in regulating gene expression. Two prominent small-molecule inhibitors, MM-589 and OICR-9429, have been developed to disrupt this protein-protein interaction (PPI). This guide provides a detailed, data-driven comparison of these two compounds to assist researchers and drug developers in selecting the appropriate tool for their studies.
At a Glance: Key Quantitative Data
A summary of the key biochemical and cellular potency data for this compound and OICR-9429 is presented below. These values highlight the distinct profiles of the two inhibitors.
| Parameter | This compound | OICR-9429 |
| Binding Affinity to WDR5 | ||
| IC50 | 0.90 nM[1][2][3][4] | Not explicitly reported as IC50 |
| Ki | < 1 nM[1][4] | 60 nM (WIN peptide displacement)[5] |
| Kd | Not explicitly reported | 24 nM (Biacore)[6], 52 nM (ITC)[6][7], 93 ± 28 nM[8][9] |
| Inhibition of MLL HMT Activity | ||
| IC50 | 12.7 nM[1][2][3][4] | Not explicitly reported |
| Cellular Activity (IC50/GI50) | ||
| MOLM-13 (AML) | 0.21 µM[1][3] | Not reported |
| MV4-11 (AML) | 0.25 µM[1][2][3] | >25 µM (as MM-102, a related compound)[5] |
| HL-60 (AML) | 8.6 µM[1][3] | Not reported |
| T24 (Bladder Cancer) | Not reported | 67.74 µM[10] |
| UM-UC-3 (Bladder Cancer) | Not reported | 70.41 µM[10] |
| TCCSUP (Bladder Cancer) | Not reported | 121.42 µM[10] |
| DU145 (Prostate Cancer) | Not reported | ~75 µM[11] |
| PC-3 (Prostate Cancer) | Not reported | ~100 µM[11] |
Delving into the Details: Mechanism of Action and Structural Basis
Both this compound and OICR-9429 function by competitively binding to the "WIN" (WDR5-interacting) site on WDR5, a pocket that is crucial for the interaction with MLL.[12][13][14] By occupying this site, the inhibitors prevent the assembly of a functional MLL complex, thereby inhibiting H3K4 methylation.
OICR-9429 is a small molecule that binds with high affinity to the MLL binding pocket on WDR5.[7][15] Its binding mode has been confirmed by co-crystal structures, which show that it effectively mimics the key interactions of the MLL peptide.[15]
This compound , a macrocyclic peptidomimetic, was designed based on the minimal binding motif of MLL.[4][13][16] This design strategy has resulted in a highly potent inhibitor with sub-nanomolar affinity for WDR5.[1][4][16] Co-crystal structures of this compound in complex with WDR5 have elucidated the structural basis for its high-affinity binding.[4][16]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: WDR5-MLL interaction and mechanism of inhibition.
Caption: A typical workflow for a cell viability assay.
Caption: A logical comparison of this compound and OICR-9429.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key experiments cited in the evaluation of this compound and OICR-9429.
WDR5 Binding Assays
-
Biacore (Surface Plasmon Resonance): This assay measures the binding affinity in real-time. Recombinant WDR5 protein is immobilized on a sensor chip. Different concentrations of the inhibitor are then flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured. This allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of the inhibitor to the target protein. A solution of the inhibitor is titrated into a solution containing WDR5. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[6]
-
Fluorescence Polarization (FP) Assay: This competitive binding assay is used to determine the IC50 of an inhibitor. A fluorescently labeled peptide that binds to WDR5 is used. When the labeled peptide is bound to the larger WDR5 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor is added, it displaces the labeled peptide, which then tumbles more rapidly, leading to a decrease in fluorescence polarization. The concentration of inhibitor that causes a 50% decrease in the polarization signal is the IC50 value.
MLL Histone Methyltransferase (HMT) Assay
-
AlphaLISA-based MLL HMT functional assay: This is a bead-based immunoassay used to measure the enzymatic activity of the MLL complex.[4] The MLL complex, histone H3 substrate, and the methyl donor S-adenosylmethionine (SAM) are incubated together in the presence of varying concentrations of the inhibitor. The reaction product, trimethylated H3K4, is then detected using an antibody specific for this modification. The antibody is conjugated to an acceptor bead, and the substrate is captured on a donor bead. In the presence of the methylated product, the beads are brought into close proximity, and upon excitation of the donor bead, a singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor bead. The IC50 value is the concentration of the inhibitor that reduces the HMT activity by 50%.
Cellular Assays
-
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®): This assay is used to determine the effect of the inhibitors on cell growth.[8] Cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specific period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells. The IC50 or GI50 (concentration for 50% growth inhibition) is then calculated from the dose-response curve.[8]
Concluding Remarks
Both this compound and OICR-9429 are valuable chemical probes for studying the function of the WDR5-MLL interaction.
-
This compound stands out for its exceptional biochemical potency, with sub-nanomolar affinity for WDR5 and potent inhibition of MLL HMT activity.[1][2][3][4] Its demonstrated cellular activity in MLL-rearranged leukemia cell lines makes it a strong candidate for in vitro and potentially in vivo studies in this context.[1][2][3]
-
OICR-9429 is a well-characterized chemical probe with moderate to high nanomolar affinity for WDR5.[6][8][9] It has been profiled in a broader range of cancer types beyond leukemia, including bladder and prostate cancer, providing valuable data on the role of WDR5 in solid tumors.[10][11] However, its cellular potency is generally in the micromolar range.[10][11]
The choice between this compound and OICR-9429 will depend on the specific research question. For studies requiring very high biochemical potency and a focus on MLL-rearranged leukemias, this compound may be the preferred choice. For broader investigations into the role of WDR5 across different cancer types, and where a well-characterized, albeit less potent, chemical probe is sufficient, OICR-9429 is an excellent option. Researchers should carefully consider the data presented here to make an informed decision for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 7. scitechnol.com [scitechnol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Validating the On-Target Effects of MM-589 in Leukemia: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of MM-589, a potent inhibitor of the WDR5-MLL interaction, using CRISPR/Cas9 technology as a benchmark. By comparing the phenotypic and molecular consequences of this compound treatment with the genetic knockout of its target, WDR5, researchers can rigorously assess the specificity and efficacy of this therapeutic compound.
Introduction to this compound and its Target
This compound is a macrocyclic peptidomimetic that potently inhibits the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL complex, which plays a critical role in regulating gene expression, particularly of HOX genes, that are essential for the proliferation and survival of certain leukemia subtypes.[3] this compound has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations, such as MV4-11 and MOLM-13.[1][4]
CRISPR/Cas9-mediated gene editing provides the gold standard for target validation. By specifically knocking out the gene encoding the drug target (in this case, WDR5), we can create a cellular model that phenocopies the on-target effects of a perfect inhibitor. Comparing the effects of this compound to those of WDR5 knockout allows for a direct and objective assessment of the drug's on-target activity.
Comparative Analysis: this compound vs. WDR5 Knockout
This section outlines the expected comparative outcomes of treating MLL-rearranged leukemia cells (e.g., MV4-11) with this compound versus knocking out the WDR5 gene. The data presented in the tables are representative examples based on published studies of WDR5 inhibition and knockdown in similar cellular contexts.[5]
Phenotypic Effects
| Phenotypic Assay | This compound Treatment | WDR5 Knockout (CRISPR/Cas9) | Expected Outcome |
| Cell Viability | Dose-dependent decrease | Significant decrease | Both interventions are expected to reduce the viability of MLL-rearranged leukemia cells. |
| Apoptosis | Dose-dependent increase | Significant increase | Inhibition or loss of the WDR5-MLL interaction should induce programmed cell death. |
Molecular Effects
| Molecular Assay | This compound Treatment | WDR5 Knockout (CRISPR/Cas9) | Expected Outcome |
| WDR5 Protein Level | No change | Complete ablation | This compound inhibits WDR5 function, while CRISPR removes the protein entirely. |
| Global H3K4me3 Levels | Decrease | Significant decrease | Both interventions should lead to a reduction in global H3K4 trimethylation. |
| HOXA9 mRNA Expression | Dose-dependent decrease | Significant decrease | Downregulation of this key MLL target gene is a primary indicator of on-target activity. |
| MEIS1 mRNA Expression | Dose-dependent decrease | Significant decrease | Similar to HOXA9, MEIS1 is another critical downstream target. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR/Cas9-Mediated Knockout of WDR5
This protocol describes the generation of a stable WDR5 knockout leukemia cell line.
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
Lentiviral vector expressing Cas9 and a puromycin (B1679871) resistance gene
-
Lentiviral vector expressing a validated sgRNA targeting WDR5 (e.g., targeting exon 3)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
Validated sgRNA Sequence for Human WDR5:
-
5'- CACCGGCTGGGTGATCGTACTCGGG - 3'
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 or sgRNA lentiviral vector and packaging plasmids. Harvest the viral supernatant after 48-72 hours.
-
Transduction: Transduce the leukemia cell line with the Cas9-expressing lentivirus. Select for stable Cas9 expression using puromycin.
-
WDR5 Knockout: Transduce the Cas9-expressing cells with the WDR5-targeting sgRNA lentivirus.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Clone Expansion and Validation: Expand the resulting clones and validate the knockout of WDR5 by Western blot and Sanger sequencing of the targeted genomic locus.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
WDR5 knockout and wild-type leukemia cells
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed 5,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Treat the wild-type cells with a serial dilution of this compound (e.g., 0.01 to 10 µM). Use DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
WDR5 knockout and wild-type leukemia cells
-
This compound
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
Procedure:
-
Follow steps 1-3 of the cell viability assay protocol.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure luminescence using a plate reader.
Western Blot Analysis
This technique is used to detect and quantify WDR5 and global H3K4me3 levels.
Materials:
-
Cell lysates from treated and knockout cells
-
Primary antibodies: anti-WDR5, anti-H3K4me3, anti-total Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
This method is used to measure the mRNA expression levels of downstream target genes.
Materials:
-
RNA extracted from treated and knockout cells
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Validated primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
Validated Human qPCR Primers:
-
HOXA9 Forward: 5'- GCCGGCCTTATGGCATTAA - 3'
-
HOXA9 Reverse: 5'- TGGAGGAGAACCACAAGCATAGT - 3'[6]
-
MEIS1 Forward: 5'- AAGCAGTTGGCACAAGACACGG - 3'
-
MEIS1 Reverse: 5'- CTGCTCGGTTGGACTGGTCTAT - 3'
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up qPCR reactions with primers for the target and housekeeping genes.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizing Workflows and Pathways
The following diagrams illustrate the key experimental workflow and the underlying signaling pathway.
Conclusion
By employing the methodologies outlined in this guide, researchers can systematically and rigorously validate the on-target effects of this compound. A strong correlation between the phenotypic and molecular changes induced by this compound and those observed in WDR5 knockout cells will provide compelling evidence for the compound's mechanism of action and its therapeutic potential in targeting WDR5-MLL-dependent leukemias. This comparative approach is crucial for advancing the preclinical development of this compound and similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, the quest for highly specific molecular probes is paramount. In the intricate world of protein-protein interaction (PPI) inhibitors, demonstrating selectivity is as crucial as demonstrating potency. This guide provides a framework for utilizing MM-589, a potent inhibitor of the WDR5-MLL interaction, as a negative control in studies of unrelated PPIs. By presenting a clear experimental workflow and data presentation templates, we aim to facilitate the rigorous validation of novel PPI inhibitors.
This compound is a cell-permeable macrocyclic peptidomimetic that potently and selectively targets the interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] This interaction is a critical dependency in certain types of acute leukemia, making this compound a valuable tool for studying this specific pathway and a potential therapeutic lead.[1][2] Its high potency, with a reported IC50 of 0.90 nM for binding to WDR5, underscores its targeted activity.[1][3]
The very specificity of this compound makes it an excellent candidate for a negative control when investigating other, unrelated PPIs. An ideal negative control in this context is not an inert compound, but rather a highly active molecule against a specific target that is absent in the experimental system of interest. By demonstrating that this compound does not affect a different PPI, researchers can strengthen the evidence that their own inhibitor is acting specifically.
The WDR5-MLL Signaling Pathway
The interaction between WDR5 and MLL is a key event in the regulation of gene expression through histone methylation. MLL is a histone methyltransferase that, as part of a larger complex, methylates histone H3 at lysine (B10760008) 4 (H3K4). This methylation is a critical mark for active gene transcription. WDR5 acts as a scaffold protein, presenting the histone tail to the MLL catalytic domain and enhancing its enzymatic activity. In MLL-rearranged leukemias, this interaction is hijacked to drive the expression of oncogenes.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
In Focus: MM-589, a Potent Inhibitor of the WDR5-MLL Interaction in MLL-Rearranged Leukemias
A Comparative Analysis of MM-589's Activity Across MLL-Rearranged Cancer Cell Lines
Mixed-lineage leukemia-rearranged (MLL-r) leukemias are a group of aggressive hematological malignancies with a generally poor prognosis. A key driver of these cancers is the aberrant activity of fusion proteins involving the MLL1 (KMT2A) histone methyltransferase. The interaction of MLL1 and its fusion partners with the WD repeat domain 5 (WDR5) protein is crucial for their oncogenic function, making this interaction a prime target for therapeutic intervention. This compound has emerged as a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WDR5-MLL interaction.[1][2] This guide provides a comprehensive cross-validation of this compound's activity in various MLL-r cell lines, comparing its performance with other relevant inhibitors and presenting the supporting experimental data.
Potency and Efficacy of this compound
This compound demonstrates high-affinity binding to WDR5 with an IC50 value of 0.90 nM and effectively inhibits the MLL H3K4 methyltransferase (HMT) activity with an IC50 of 12.7 nM.[1][3] This potent biochemical activity translates into significant anti-proliferative effects in MLL-r leukemia cell lines.
Comparative Activity in MLL-Rearranged Cell Lines
The tables below summarize the in vitro activity of this compound and compares it to other inhibitors targeting the MLL pathway.
| Cell Line | MLL Fusion | This compound IC50 (µM) | Reference |
| MV4-11 | MLL-AF4 | 0.25 | [3][4] |
| MOLM-13 | MLL-AF9 | 0.21 | [3][4] |
| HL-60 | MLL-wildtype | 8.6 | [3][4] |
Table 1: In vitro activity of this compound in various leukemia cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Notably, this compound shows significantly weaker activity in the HL-60 cell line, which does not harbor an MLL rearrangement, highlighting its selectivity for MLL-r leukemias.[3][4]
Comparison with Other WDR5-MLL Interaction Inhibitors
This compound was developed as a more potent successor to an earlier compound, MM-401. It has been reported to be over 40 times more effective at inhibiting the growth of MLL-r leukemia cells than MM-401.[1][2]
Another notable WDR5-MLL inhibitor is OICR-9429. While direct side-by-side comparisons are limited, available data suggests that OICR-9429 has a modest direct potency in functional assays, with a GI50 of >2.5 µM in the MV4-11 cell line, indicating it is less potent than this compound in this MLL-r cell line.[4]
| Inhibitor | Target | MV4-11 GI50 (µM) | Reference |
| This compound | WDR5-MLL | 0.25 | [4] |
| OICR-9429 | WDR5-MLL | >2.5 | [4] |
Table 2: Comparison of the growth inhibition (GI50) of WDR5-MLL inhibitors in the MV4-11 cell line.
Comparison with Menin-MLL Interaction Inhibitors
Menin-MLL inhibitors represent a different therapeutic strategy, targeting the interaction between menin and the MLL fusion protein. While not directly comparable in mechanism to this compound, they provide a benchmark for potency against MLL-r cell lines.
| Cell Line | MLL Fusion | MI-2 GI50 (µM) | MI-3 GI50 (µM) | Reference |
| MV4-11 | MLL-AF4 | 9.5 | ~10 | [5] |
| KOPN-8 | MLL-ENL | 7.2 | ~7 | [5] |
| ML-2 | MLL-AF6 | 8.7 | ~9 | [5] |
| MonoMac6 | MLL-AF9 | 18 | ~20 | [5] |
Table 3: In vitro activity of Menin-MLL inhibitors in a panel of MLL-rearranged cell lines. GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Mechanism of Action and Downstream Effects
The MLL fusion proteins, through their interaction with WDR5, are responsible for maintaining the expression of key downstream target genes, most notably HOXA9 and MEIS1, which are critical for leukemogenesis.[6] By disrupting the WDR5-MLL interaction, this compound is designed to inhibit the transcription of these oncogenes, leading to cell differentiation and apoptosis. Studies have confirmed that this compound treatment leads to a reduction in the expression of both HOXA9 and MEIS1.[6]
Diagram of the MLL-WDR5 Signaling Pathway and Point of Inhibition by this compound
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following provides a general methodology for assessing the in vitro activity of compounds like this compound in MLL-r cell lines, based on common practices in the field.
Cell Culture and Maintenance
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 0.5-1.0 x 10^5 cells/ml in a final volume of 100 µL per well.[7]
-
Compound Treatment: Cells are treated with serial dilutions of this compound or other inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C.[1]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C.[1][7]
-
Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Determining Cell Viability
Figure 2. A generalized workflow for assessing cell viability after treatment with this compound.
Conclusion
This compound is a highly potent inhibitor of the WDR5-MLL interaction with significant and selective anti-proliferative activity against MLL-rearranged leukemia cell lines. Its superior potency compared to earlier WDR5-MLL inhibitors like MM-401 and OICR-9429 positions it as a valuable tool for further research and a promising candidate for the development of targeted therapies for this aggressive form of leukemia. Further studies expanding the panel of MLL-r cell lines and providing direct comparative data with other classes of MLL inhibitors will be crucial in fully elucidating its therapeutic potential.
References
- 1. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
A Head-to-Head Comparison of MM-589 with Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MM-589, a novel epigenetic drug, with other agents in its class and those with different epigenetic targets. The information is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a potent, cell-permeable, macrocyclic peptidomimetic that disrupts the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for transcriptional activation. By inhibiting the WDR5-MLL interaction, this compound effectively suppresses H3K4 methylation, leading to the downregulation of target genes, such as HOXA9 and MEIS1, which are crucial for the development and maintenance of certain types of leukemia, particularly those with MLL rearrangements.[3]
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and other selected epigenetic drugs in various leukemia cell lines. This data allows for a direct comparison of their potency.
Table 1: In Vitro Activity of WDR5-MLL and Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Drug | Target | MV4-11 IC50/GI50 (nM) | MOLM-13 IC50/GI50 (nM) | HL-60 IC50 (µM) |
| This compound | WDR5-MLL PPI | 250 [2][4] | 210 [2][4] | 8.6 [2][4] |
| Revumenib (SNDX-5613) | Menin-MLL PPI | 10-20[5][6] | 10-20[5][6] | Not Available |
| Ziftomenib (B3325460) (KO-539) | Menin-MLL PPI | ~150 (4 days)[7] | Less effective than in MV4-11 (4 days)[7] | Not Available |
| MI-503 | Menin-MLL PPI | ~250-570[8] | ~250-570[8] | Minimal effect[9] |
| M-1121 | Menin-MLL PPI | 10.3[10] | 51.5[10] | Not Available |
| M-808 | Menin-MLL PPI | 4[10] | 1[10] | Not Available |
| M-525 | Menin-MLL PPI | 3[10] | Not Available | Not Available |
Table 2: In Vitro Activity of Other Epigenetic Inhibitors in Leukemia Cell Lines
| Drug | Target | MV4-11 IC50 (nM) | MOLM-13 IC50 (nM) | HL-60 IC50 (nM) |
| Pinometostat (EPZ-5676) | DOT1L | 4[11] | 4[11] | Not affected[12] |
| Tazemetostat (B611178) (EPZ-6438) | EZH2 | Not reached[13] | 4400[13] | Not Available |
| Valemetostat (DS-3201) | EZH1/EZH2 | <10 (general potency) | <10 (general potency) | Not Available |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and its comparators.
Caption: WDR5-MLL signaling pathway and the inhibitory action of this compound.
Caption: Menin-MLL signaling pathway targeted by inhibitors like Revumenib and Ziftomenib.
Caption: EZH2 signaling pathway and the mechanism of EZH2 inhibitors.
Caption: DOT1L signaling pathway and its inhibition in MLL-rearranged leukemia.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Histone Methyltransferase (HMT) Activity Assay (AlphaLISA)
This protocol describes a general method for determining the HMT activity and the inhibitory potential of compounds like this compound.
Caption: Workflow for a typical AlphaLISA-based HMT assay.
Materials:
-
384-well white opaque assay plates
-
HMT enzyme (e.g., reconstituted MLL complex)
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitors (e.g., this compound)
-
AlphaLISA Acceptor beads conjugated with an antibody specific for the methylation mark (e.g., anti-H3K4me3)
-
Streptavidin-coated Alpha Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
AlphaLISA-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the HMT enzyme, biotinylated histone substrate, SAM, and the test inhibitor.
-
Initiate the reaction and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the AlphaLISA Acceptor beads. Incubate for 60 minutes at room temperature.
-
Add the Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the level of histone methylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of epigenetic drugs on the proliferation of leukemia cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Cell culture medium
-
Test drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the leukemia cells into 96-well plates at a predetermined density.
-
Add various concentrations of the test drug to the wells. Include a vehicle control.
-
Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Conclusion
This compound demonstrates potent and selective inhibition of the WDR5-MLL interaction, leading to significant anti-proliferative effects in MLL-rearranged leukemia cell lines. When compared to other epigenetic drugs, its efficacy is notable. Menin-MLL inhibitors, such as revumenib and ziftomenib, also show high potency in similar cell lines, suggesting that targeting the MLL complex through different PPIs is a valid therapeutic strategy. In contrast, EZH2 inhibitors like tazemetostat appear to be less effective in these specific MLL-rearranged leukemia models. The DOT1L inhibitor pinometostat, however, shows very high potency, comparable to the most effective MLL inhibitors.
The choice of an epigenetic drug for a specific therapeutic application will depend on the underlying genetic drivers of the malignancy. The data presented in this guide provides a foundation for researchers and drug developers to compare the preclinical activity of this compound with other epigenetic modulators and to guide further investigation into their therapeutic potential.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Revumenib (SNDX-5613) | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 6. Activity of menin inhibitor ziftomenib (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 12. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Confirming MM-589's Mechanism of Action: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent WDR5-MLL interaction inhibitor, MM-589, with the effects of genetic knockdown of its target, WDR5. By presenting supporting experimental data from various studies, this document aims to objectively confirm the mechanism of action of this compound and provide researchers with the necessary information to design and interpret related experiments.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a highly potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] This interaction is crucial for the proper function of the MLL histone methyltransferase (HMT) complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[5] Dysregulation of the MLL complex is a hallmark of certain types of acute leukemia, particularly those with MLL gene translocations.
The proposed mechanism of action of this compound is the direct binding to WDR5, thereby disrupting the WDR5-MLL interaction. This disruption is believed to inhibit the H3K4 methyltransferase activity of the MLL complex, leading to a reduction in the expression of key downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1] Consequently, this is expected to suppress the proliferation of leukemia cells and induce apoptosis.
Comparative Analysis: this compound vs. WDR5 Genetic Knockdown
To validate that the cellular effects of this compound are indeed a direct consequence of targeting the WDR5-MLL interaction, a comparison with the phenotypic and molecular effects of WDR5 genetic knockdown (e.g., using siRNA or shRNA) is essential. The following table summarizes the reported effects of both interventions in human leukemia cell lines, particularly those with MLL rearrangements like MV4-11 and MOLM-13.
| Feature | This compound | WDR5 Genetic Knockdown (siRNA/shRNA) | Consistency in Mechanism of Action |
| Target | WDR5-MLL Protein-Protein Interaction | WDR5 mRNA (leading to protein depletion) | High |
| Effect on Cell Viability | Potently inhibits cell growth in MLL-rearranged leukemia cell lines (e.g., MV4-11 IC50: 0.25 µM; MOLM-13 IC50: 0.21 µM).[3] | Significantly suppresses the proliferation of leukemia cell lines. | High |
| Effect on Apoptosis | Induces apoptosis in sensitive leukemia cell lines. | Induces apoptosis in leukemia cells.[6] | High |
| Effect on H3K4 Methylation | Inhibits MLL H3K4 methyltransferase activity (IC50: 12.7 nM).[1][2] Leads to a global reduction of H3K4me3.[7] | Blocks the enrichment of H3K4me3 on the promoter of target genes.[6] Causes downregulation of global H3K4me3 mark.[8] | High |
| Effect on Gene Expression | Downregulates the expression of MLL target genes such as HOXA9 and MEIS1.[1] | Inhibits the expression of WDR5 target genes.[6] | High |
| Specificity | Selective for MLL-rearranged leukemia cells over cell lines without this translocation (e.g., HL-60 IC50: 8.6 µM).[3] | Effects are specific to the depletion of WDR5. | High |
Experimental Protocols
WDR5 Genetic Knockdown using siRNA in Leukemia Cell Lines (MV4-11 and MOLM-13)
This protocol describes a general method for transfecting leukemia suspension cell lines with siRNA to achieve WDR5 knockdown. Optimization of parameters such as siRNA concentration and cell density is recommended for each cell line.
Materials:
-
WDR5-targeting siRNA and non-targeting control siRNA
-
Leukemia cell lines (MV4-11, MOLM-13) in exponential growth phase
-
RPMI-1640 medium supplemented with 10% FBS
-
Serum-free medium (e.g., Opti-MEM™)
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine™ RNAiMAX or electroporation system)
-
6-well plates
-
Microcentrifuge tubes
-
Reagents for RNA extraction and qRT-PCR (for knockdown validation)
-
Reagents for protein extraction and Western blotting (for knockdown validation)
Procedure:
-
Cell Seeding: The day before transfection, seed the leukemia cells at a density that will bring them to the desired confluency on the day of transfection (typically 5 x 10^5 to 1 x 10^6 cells/mL).
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium in a microcentrifuge tube.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell line and the downstream assay.
-
Validation of Knockdown:
-
qRT-PCR: Harvest a portion of the cells, extract total RNA, and perform quantitative real-time PCR to measure the level of WDR5 mRNA relative to a housekeeping gene and the non-targeting control.
-
Western Blot: Harvest the remaining cells, lyse them to extract total protein, and perform Western blotting using an antibody specific for WDR5 to assess the reduction in protein levels.
-
Histone Methyltransferase (HMT) Activity Assay (Luminescence-based)
This protocol provides a general framework for a luminescence-based assay to measure the activity of histone methyltransferases, such as the MLL complex, and to assess the inhibitory effect of compounds like this compound.
Materials:
-
HMT assay kit (luminescence-based, e.g., MTase-Glo™)
-
Recombinant MLL complex (containing WDR5) or nuclear extracts from leukemia cells
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
This compound or other inhibitors
-
White, opaque 96- or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Reaction Setup: In each well of the assay plate, prepare the HMT reaction mixture containing the HMT buffer, the histone H3 peptide substrate, and the recombinant MLL complex or nuclear extract.
-
Inhibitor Addition: Add this compound or a vehicle control (e.g., DMSO) to the respective wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add SAM to each well to start the methyltransferase reaction.
-
Incubation: Incubate the plate at 30°C or 37°C for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction according to the kit manufacturer's instructions.
-
Add the detection reagents provided in the kit. These reagents will typically convert the reaction product (S-adenosyl-L-homocysteine, SAH) into a luminescent signal.
-
Incubate for a short period to allow the signal to develop.
-
-
Measurement: Read the luminescence using a plate-reading luminometer. The luminescence signal is inversely proportional to the HMT activity.
-
Data Analysis: Calculate the percent inhibition of HMT activity by this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the WDR5-MLL signaling pathway, the experimental workflow for validating this compound's mechanism of action, and the logical comparison between the effects of this compound and WDR5 knockdown.
Caption: The WDR5-MLL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound's mechanism of action.
Caption: Logical comparison of this compound and WDR5 knockdown effects.
Conclusion
The congruent effects observed between the pharmacological inhibition of the WDR5-MLL interaction by this compound and the genetic knockdown of WDR5 provide strong evidence for the on-target mechanism of action of this compound. Both interventions lead to a reduction in leukemia cell viability, induction of apoptosis, and inhibition of H3K4 methylation, confirming that the anti-leukemic activity of this compound is mediated through the disruption of the WDR5-MLL axis. This comparative guide serves as a valuable resource for researchers investigating WDR5-MLL inhibitors and designing experiments to further elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. GRWD1-WDR5-MLL2 Epigenetic Complex Mediates H3K4me3 Mark and Is Essential for Kaposi's Sarcoma-Associated Herpesvirus-Induced Cellular Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of MM-589 Against Other Methyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of MM-589, a potent inhibitor of the WDR5-MLL interaction, against other methyltransferases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific applications and to provide a framework for understanding its biochemical activity in the context of related compounds.
Introduction to this compound and the WDR5-MLL Interaction
This compound is a cell-permeable, macrocyclic peptidomimetic designed to disrupt the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1] The MLL family of histone methyltransferases (HMTs) are critical regulators of gene expression, and their aberrant activity is implicated in various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][3] MLL1, a key member of this family, requires interaction with WDR5 for its full enzymatic activity.[2][3] By binding to WDR5 with high affinity, this compound effectively inhibits the MLL1 H3K4 methyltransferase activity.[1][4] The selectivity of such an inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and two other notable WDR5-MLL inhibitors, MM-401 and OICR-9429, against their primary target and a selection of other methyltransferases.
| Compound | Target | IC50 / Ki | Selectivity Notes |
| This compound | WDR5-MLL Interaction | IC50: 0.90 nM (WDR5 binding) [1][4] | No effect observed on other SET1 family members (MLL2, MLL3, MLL4, SET1A, and SET1B) [4] |
| MLL HMT activity | IC50: 12.7 nM [1][4] | ||
| MM-401 | WDR5-MLL Interaction | IC50: 0.9 nM | Does not affect other MLL family HMTs. [5] No inhibition was detected with control MM-NC-401 at concentrations of up to 250µM.[5] |
| MLL1 HMT activity | IC50: 0.32 µM [5] | ||
| OICR-9429 | WDR5-MLL Interaction | Kdisp: 64 ± 4 nM [6] | Highly selective for WDR5; showed no significant binding to or inhibition of 22 human methyltransferases. [6] |
| WDR5 binding | KD: 93 ± 28 nM [6] |
Experimental Protocols
The determination of the selectivity profile of these inhibitors relies on robust biochemical assays. The two primary methods employed are the in vitro Histone Methyltransferase (HMT) assay and the AlphaLISA-based functional assay.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the methyltransferase by quantifying the transfer of a radiolabeled methyl group to a histone substrate.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared in a microcentrifuge tube containing the purified methyltransferase enzyme, a histone substrate (e.g., recombinant histone H3 or specific histone peptides), and the cofactor S-adenosyl-L-[methyl-3H]-methionine (SAM).[7]
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a specific duration to allow for the methylation reaction to proceed.
-
Quenching: The reaction is stopped, often by the addition of a sample buffer.
-
Detection and Quantification: The reaction products are separated by SDS-PAGE. The gel is then stained to visualize the histone substrate and subsequently exposed to X-ray film or a phosphorimager to detect the radiolabeled methylated histones.[7][8] The intensity of the radioactive signal corresponds to the level of methyltransferase activity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
AlphaLISA-Based MLL HMT Functional Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay that does not require radioactivity.[9]
Protocol Outline:
-
Reaction Components: The assay is performed in a microplate and includes the MLL enzyme complex, a biotinylated histone H3 peptide substrate, the methyl donor SAM, and the inhibitor being tested.[1]
-
Enzymatic Reaction: The components are incubated together to allow for the methylation of the histone peptide by the MLL complex.
-
Detection Reagents:
-
Acceptor Beads: Anti-methylated histone antibody-coated AlphaLISA acceptor beads are added. These beads will bind to the methylated biotinylated histone H3 peptide.
-
Donor Beads: Streptavidin-coated donor beads are then added, which bind to the biotin (B1667282) tag on the histone H3 peptide.[10]
-
-
Proximity-Based Signal Generation: When a donor bead and an acceptor bead are brought into close proximity due to the methylation event, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 615 nm.[9]
-
Signal Measurement: The plate is read on an Alpha-enabled plate reader. The intensity of the light signal is directly proportional to the level of MLL methyltransferase activity.
-
IC50 Determination: The IC50 value of the inhibitor is calculated from the dose-response curve of signal intensity versus inhibitor concentration.
Visualizations
WDR5-MLL Signaling Pathway in Leukemogenesis
Caption: WDR5-MLL signaling in normal hematopoiesis and leukemia.
Experimental Workflow for Assessing Methyltransferase Inhibitor Selectivity
Caption: Workflow for determining methyltransferase inhibitor selectivity.
Conclusion
This compound demonstrates high potency in disrupting the WDR5-MLL interaction and inhibiting MLL1 histone methyltransferase activity. Crucially, it exhibits a favorable selectivity profile, with reports indicating a lack of activity against other members of the SET1 family of methyltransferases. This high degree of selectivity, coupled with its cellular permeability, positions this compound as a valuable tool for studying the specific roles of the WDR5-MLL1 axis in health and disease, and as a promising candidate for further therapeutic development in the treatment of MLL-rearranged leukemias. The comparative data presented in this guide underscores the importance of rigorous selectivity profiling in the development of targeted epigenetic therapies.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Independent Verification of MM-589: A Comparative Analysis of WDR5-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MM-589 and Alternative WDR5-MLL Interaction Inhibitors
This guide provides an independent verification and comparative analysis of the published research findings for this compound, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. The interaction between WDR5 and MLL is a critical dependency for the proliferation of certain cancers, particularly acute leukemias with MLL gene rearrangements. This document summarizes key quantitative data, details common experimental protocols for assessing inhibitor potency, and visualizes the targeted signaling pathway to aid in the objective evaluation of this compound against other known inhibitors of this interaction.
Data Presentation: Quantitative Comparison of WDR5-MLL Inhibitors
| Compound | Target Binding (IC50/Kd) | HMT Activity Inhibition (IC50) | Cell Growth Inhibition (IC50) | Reference Cell Lines |
| This compound | 0.90 nM (IC50, WDR5)[1][2][3] | 12.7 nM (MLL H3K4)[1][2][3] | 0.21 µM (MOLM-13), 0.25 µM (MV4-11), 8.6 µM (HL-60)[2] | Human leukemia cell lines |
| MM-102 | < 1 nM (Ki), 2.4 nM (IC50)[4][5] | 0.32 µM[5] | Not explicitly stated in µM, but induces apoptosis in MLL-fusion leukemia cells[5] | MLL-AF9 transformed mouse leukemia cells |
| OICR-9429 | 93 nM (Kd)[6][7] | Not explicitly stated, but disrupts WDR5-MLL interaction in cells with IC50 < 1 µM[8][9] | 67.74 µM (T24), 70.41 µM (UM-UC-3) | Human bladder cancer cell lines |
| DDO-2093 | 11.6 nM (Kd)[10] | Not explicitly stated, but significantly reduces MLL1 HMT activity[10] | Suppressed tumor growth in a MV4-11 xenograft model[10] | Human leukemia cell line (in vivo) |
| WDR5-0103 | 450 nM (Kd)[6] | Inhibits MLL core complex activity[11] | Not specified | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the research of WDR5-MLL inhibitors.
WDR5-MLL Interaction Assay (Fluorescence Polarization)
This assay is commonly used to measure the ability of a compound to disrupt the binding of MLL to WDR5.
-
Reagents and Materials:
-
Purified, recombinant WDR5 protein.
-
A fluorescently labeled peptide derived from the WDR5-binding region of MLL (e.g., FITC-labeled MLL-WIN peptide).[11]
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 8.0, 150 mM NaCl, 0.01% Triton X-100).[11]
-
Test compounds (inhibitors) at various concentrations.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A constant concentration of the fluorescently labeled MLL peptide and WDR5 protein are incubated together in the assay buffer to form a complex.
-
The test compound is added to the mixture at a range of concentrations.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured. In the absence of an inhibitor, the large WDR5-peptide complex tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor displaces the fluorescent peptide, the smaller, free peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
The IC50 value is calculated by plotting the change in fluorescence polarization against the inhibitor concentration.[12]
-
Histone Methyltransferase (HMT) Activity Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a highly sensitive method to quantify the enzymatic activity of the MLL complex.
-
Reagents and Materials:
-
Reconstituted MLL core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Histone H3 substrate (e.g., biotinylated H3 peptide).
-
S-adenosylmethionine (SAM) as a methyl donor.
-
Anti-methylated histone antibody (e.g., anti-H3K4me3) conjugated to an AlphaLISA acceptor bead.
-
Streptavidin-coated donor beads.
-
Assay buffer.
-
Test compounds.
-
Microplate reader capable of AlphaLISA detection.
-
-
Procedure:
-
The reconstituted MLL complex, histone H3 substrate, and SAM are incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the AlphaLISA acceptor beads conjugated with the anti-methylated histone antibody and streptavidin donor beads are added.
-
If the histone substrate is methylated, the antibody on the acceptor bead and the streptavidin on the donor bead will both bind to the biotinylated, methylated histone, bringing the beads into close proximity.
-
Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a light emission that is proportional to the level of histone methylation.
-
The IC50 value is determined by measuring the reduction in the AlphaLISA signal at different inhibitor concentrations.[3]
-
Cell Proliferation Assay (WST-8)
This colorimetric assay is used to determine the effect of the inhibitor on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MV4-11, MOLM-13).
-
Cell culture medium and supplements.
-
WST-8 reagent.
-
Test compounds.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere (if applicable) or stabilize.
-
The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
At the end of the incubation period, the WST-8 reagent is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the WST-8 tetrazolium salt to a soluble formazan (B1609692) dye, resulting in a color change.
-
The absorbance of the formazan dye is measured using a microplate reader at approximately 450 nm.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is then calculated.[13][14]
-
Mandatory Visualizations
WDR5-MLL Signaling Pathway in Leukemogenesis
The following diagram illustrates the critical role of the WDR5-MLL protein-protein interaction in promoting the transcription of pro-leukemogenic genes. This compound and other inhibitors act by disrupting this interaction.
Caption: WDR5-MLL signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell-Based Proliferation Assay
This diagram outlines the typical workflow for assessing the anti-proliferative effects of a WDR5-MLL inhibitor on cancer cell lines.
Caption: Workflow for determining inhibitor IC50 in leukemia cells.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scitechnol.com [scitechnol.com]
- 9. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 10. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. 101.200.202.226 [101.200.202.226]
MM-589 in Combination with Other Anti-Leukemia Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available preclinical and clinical data on the performance of MM-589 in combination with other anti-leukemia agents is limited. This guide summarizes the known standalone performance of this compound and provides a comparative framework based on the established mechanism of WDR5-MLL inhibition and rational combination strategies in MLL-rearranged leukemias. The experimental data presented for combination therapies is illustrative and based on findings for other agents targeting similar pathways.
Introduction to this compound
This compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2] By binding to WDR5, this compound disrupts the formation of the MLL1 complex, which is crucial for the histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity that drives the expression of leukemogenic genes, such as HOXA9 and MEIS1, in MLL-rearranged (MLL-r) leukemias.[1][2] Preclinical studies have demonstrated its potent and selective activity against human leukemia cell lines harboring MLL translocations.[1][2]
Standalone Performance of this compound
Initial studies have focused on the single-agent efficacy of this compound in various leukemia cell lines. The compound has shown significant promise in selectively targeting cells dependent on the WDR5-MLL interaction.
Table 1: In Vitro Activity of Single-Agent this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | MLL Status | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | 0.25 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 0.21 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | MLL-WT | 8.6 | [1] |
Rationale for Combination Therapies
The development of resistance and the complex signaling networks in leukemia often necessitate combination therapies. For an epigenetic modulator like this compound, several combination strategies can be envisioned to enhance its anti-leukemic activity.
-
Synergy with BCL-2 Inhibitors (e.g., Venetoclax): MLL-r leukemias often exhibit dependence on the anti-apoptotic protein BCL-2. Combining a WDR5-MLL inhibitor with a BCL-2 inhibitor could simultaneously block pro-leukemic gene expression and inhibit the primary survival pathway, leading to enhanced apoptosis.
-
Combination with DOT1L Inhibitors: The histone methyltransferase DOT1L is another key epigenetic regulator in MLL-r leukemia. Dual targeting of the MLL complex and DOT1L could lead to a more profound and durable suppression of the leukemogenic gene expression program.
-
Combination with Standard Chemotherapy (e.g., Cytarabine, Doxorubicin): this compound could potentially sensitize leukemia cells to the cytotoxic effects of standard chemotherapy agents by altering the chromatin landscape and inducing cell cycle arrest or apoptosis.
Hypothetical Performance of this compound in Combination Therapies
The following tables present a hypothetical comparison based on the expected synergistic effects of this compound with other anti-leukemia agents. Note: This data is illustrative and not based on published experimental results for this compound.
Table 2: Illustrative In Vitro Synergy of this compound with Other Agents
| Cell Line | Combination Agent | This compound IC50 (µM, Combo) | Combination Index (CI)* | Potential Outcome |
| MV4-11 | Venetoclax | < 0.25 | < 1 | Synergistic apoptosis |
| MOLM-13 | Pinometostat (DOT1L-i) | < 0.21 | < 1 | Enhanced cell differentiation and apoptosis |
| MV4-11 | Cytarabine | < 0.25 | < 1 | Increased chemosensitivity |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug combinations. Below are representative protocols for key experiments.
Cell Viability and Synergy Assays
-
Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and the combination agent are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Assay Procedure: Cells are seeded in 96-well plates and treated with this compound, the combination agent, or the combination of both at various concentrations for 72 hours. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) are calculated using non-linear regression. The synergistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.
Apoptosis Assay
-
Treatment: Cells are treated with this compound and the combination agent at their respective IC50 concentrations for 48 hours.
-
Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
Visualizations
Signaling Pathway Inhibition
Caption: Proposed mechanism of this compound and Venetoclax synergy.
Experimental Workflow
References
Safety Operating Guide
Essential Safety and Disposal Procedures for MM-589
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WDR5-MLL protein-protein interaction, requiring stringent handling and disposal protocols to ensure personnel safety and environmental protection. As a bioactive small molecule with potential cytotoxic effects, all waste contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste management is mandatory.
Personal Protective Equipment (PPE)
When handling this compound in solid form or in solution, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves should be worn. Double gloving is recommended for all handling procedures.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Lab Coat: A fully fastened laboratory coat must be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a properly fitted respirator should be used within a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation of waste contaminated with this compound is critical to prevent accidental exposure and to ensure compliant disposal. All waste streams should be clearly labeled.
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container specifically for this compound solid waste. | Collect unused solid this compound, contaminated gloves, weigh boats, pipette tips, and other disposables. Do not mix with other chemical waste. |
| Liquid Waste | Labeled, sealed, chemically compatible container for this compound liquid waste. | Collect all solutions containing this compound, including experimental solutions and rinsing from contaminated glassware. Do not dispose of down the drain. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Needles, syringes, and other sharps contaminated with this compound. |
| Contaminated Glassware | Designated, labeled container for glassware to be decontaminated or disposed of. | Reusable glassware must be decontaminated before washing. Broken glassware should be disposed of as solid waste. |
Decontamination and Spill Management
In the event of a spill, the area should be immediately secured. Access to the affected area should be restricted to personnel equipped with appropriate PPE.
Spill Cleanup Procedure:
-
For Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Moisten the absorbent material with a suitable solvent (e.g., 70% ethanol) to prevent aerosolization. Carefully scoop the material into a designated hazardous waste container.
-
For Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with a suitable solvent (e.g., 70% ethanol). All cleaning materials must be disposed of as hazardous waste.
Final Disposal
All waste contaminated with this compound must be disposed of through a licensed environmental waste management company.[1] Under no circumstances should this material be disposed of in the regular trash or down the sanitary sewer.[2] Ensure that all waste containers are properly sealed and labeled according to regulatory requirements before collection.
Experimental Workflow for Safe Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound waste in a laboratory setting.
Signaling Pathway Context
This compound targets the protein-protein interaction between WDR5 and MLL. This interaction is a key component of the MLL1/SET1 histone methyltransferase complexes, which are critical for the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3). The H3K4me3 mark is an important epigenetic modification associated with active gene transcription. By inhibiting the WDR5-MLL interaction, this compound disrupts the function of these complexes, leading to a reduction in H3K4 trimethylation and subsequent changes in gene expression that can inhibit the proliferation of certain cancer cells, particularly in MLL-rearranged leukemias. The proper handling and disposal of this compound are paramount due to its potent biological activity.
References
Essential Safety and Logistical Information for Handling MM-589
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of MM-589, a potent, cell-permeable inhibitor of the WDR5-MLL protein-protein interaction. Given the novel nature of this compound, it should be handled with the utmost care as a potentially hazardous substance. The following procedures are based on best practices for managing potent research chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The required level of protection depends on the specific handling procedure.
| Operational Scenario | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Full-face respirator with P100 (or N100) particulate filters.- Chemical-resistant disposable gown or lab coat.- Double-gloving with nitrile or neoprene gloves.- Safety glasses or goggles (in addition to full-face respirator).- Shoe covers. |
| Preparing Stock Solutions | - Chemical fume hood.- Chemical-resistant lab coat or gown.- Double-gloving with nitrile or neoprene gloves.- Safety goggles or a face shield.- Low-permeability sleeves. |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (Class II).- Lab coat.- Nitrile gloves.- Safety glasses. |
| Spill Cleanup | - Full-face respirator with combination organic vapor/P100 cartridges.- Chemical-resistant coveralls.- Heavy-duty chemical-resistant gloves (e.g., butyl rubber).- Chemical-resistant boots or shoe covers.- Safety goggles or face shield. |
Operational Plan: Step-by-Step Guidance
Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated containment area within a chemical fume hood.
-
When opening the package, wear a lab coat, safety glasses, and nitrile gloves.
-
Verify the container label and integrity. Log the compound into your chemical inventory.
Handling of Solid this compound:
-
All handling of the solid compound must be performed in a certified chemical fume hood or a containment glove box to minimize inhalation risk.
-
Use dedicated, clearly labeled spatulas and weighing boats.
-
Tare the balance with the weighing boat before adding the compound to avoid spillage.
-
After weighing, carefully seal the primary container and decontaminate the exterior with a suitable solvent (e.g., 70% ethanol), followed by wiping with a dry cloth.
-
Clean the balance and surrounding surfaces thoroughly.
Preparation of Stock Solutions:
-
All solution preparations must be conducted within a chemical fume hood.
-
Use a solvent recommended by the manufacturer or based on solubility data (e.g., DMSO).
-
Add the solvent slowly to the solid compound to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Parafilm the cap to prevent solvent evaporation and leakage.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused solid this compound, contaminated weighing boats, and spatulas should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and gowns that have come into contact with this compound should be placed in a designated, sealed hazardous waste bag or container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Potent Biochemical," "Handle with Care").
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Inhibition of WDR5-MLL Interaction
The following is a generalized workflow for assessing the inhibitory activity of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Mechanism of Action: WDR5-MLL Signaling Pathway
This compound functions by disrupting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). This interaction is crucial for the histone methyltransferase activity of the MLL complex, which plays a significant role in regulating gene expression.
Caption: this compound inhibits the WDR5-MLL interaction, preventing H3K4 methylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
